Calpeptin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUOGKHUUUWAF-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922464 | |
| Record name | Calpeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117591-20-5 | |
| Record name | Calpeptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calpeptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calpeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALPEPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Role of Calpeptin in Apoptosis and Cell Death Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Calpeptin is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Its high specificity makes it an invaluable tool for elucidating the intricate roles of calpains in cellular signaling, particularly in the context of programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on key apoptotic signaling pathways, and detailed protocols for its application in experimental settings. By inhibiting calpain, this compound effectively blocks critical steps in both intrinsic and extrinsic apoptotic cascades, primarily by preventing the cleavage of key Bcl-2 family proteins and modulating caspase activity. This document consolidates quantitative data, outlines experimental methodologies, and provides visual diagrams of the underlying molecular pathways to serve as a detailed resource for researchers in the field.
Introduction to this compound and Calpains
This compound is a dipeptide aldehyde that acts as a potent inhibitor of calpain I and calpain II.[1] Calpains are intracellular, non-lysosomal cysteine proteases that require calcium for their activation.[2] The two major ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are activated by micromolar and millimolar concentrations of Ca²⁺, respectively.[2] Under normal physiological conditions, calpains exist as inactive proenzymes.[2] However, following cellular stress signals that lead to a sustained increase in intracellular calcium—such as ischemia, excitotoxicity, or exposure to certain toxins—calpains become activated.[2][3] Once active, they cleave a wide array of substrate proteins, thereby participating in numerous cellular processes, including apoptosis.[2] this compound's ability to permeate cell membranes and specifically inhibit these proteases has established it as a critical tool for studying calpain-dependent cell death and has highlighted its neuroprotective potential in various injury models.[4][5]
Mechanism of Action: How this compound Modulates Apoptotic Pathways
This compound's primary role in preventing apoptosis stems from its direct inhibition of calpain activity.[6] This inhibition disrupts a complex and interconnected signaling cascade that links calcium dysregulation to the core apoptotic machinery. The major pathways affected are the mitochondrial (intrinsic) pathway and its crosstalk with the caspase cascade.
Inhibition of the Mitochondrial Apoptosis Pathway
A crucial function of calpain in apoptosis is the cleavage and activation of pro-apoptotic proteins from the Bcl-2 family.[7]
-
Cleavage of Bax: Calpain directly cleaves the pro-apoptotic protein Bax.[4][8] This cleavage results in an activated 18-kDa fragment that translocates from the cytosol to the mitochondrial outer membrane.[3]
-
Mitochondrial Permeabilization: Activated Bax oligomerizes in the mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[4][9]
-
Release of Pro-Apoptotic Factors: MOMP results in the release of key apoptotic molecules from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c and Apoptosis-Inducing Factor (AIF).[3][9]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.[5]
By inhibiting calpain, this compound prevents the initial cleavage of Bax, thereby blocking the entire downstream sequence of mitochondrial-mediated events.[8] Studies have shown that the neuroprotective effect of this compound is critically dependent on a functional, Bax-dependent mitochondrial pathway.[10][11][12] While some reports suggest calpain may also cleave Bid, another pro-apoptotic protein, other studies indicate that Bax is the more critical calpain substrate in certain models of excitotoxic apoptosis.[7][9][10]
Crosstalk with the Caspase Cascade
Calpains and caspases, another family of cysteine proteases, engage in significant crosstalk during apoptosis.[13]
-
Direct Caspase Activation: Calpains can directly cleave and activate initiator caspases, such as caspase-12 (associated with ER stress) and executioner caspases like caspase-7.[5][14]
-
Indirect Caspase Activation: The primary route of caspase activation is indirect, via the apoptosome-mediated activation of caspase-9, which in turn cleaves and activates the main executioner caspase, caspase-3.[5][15]
-
Feedback Amplification Loop: In a feedback mechanism, activated caspase-3 can cleave calpastatin, the endogenous inhibitor of calpain, leading to sustained calpain activation and amplification of the death signal.[14]
This compound treatment has been demonstrated to significantly reduce the activation of caspase-9, caspase-12, and the key executioner caspase-3 in various models of apoptosis, underscoring its role as a broad inhibitor of the cell death machinery.[5][15]
// Invisible nodes for alignment edge [style=invis]; Stress -> Calpain; } END_DOT Caption: Calpain-Mediated Apoptotic Pathway and Point of this compound Inhibition.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various systems. The following tables summarize its inhibitory concentrations and observed effects on key apoptotic markers in different experimental models.
Table 1: IC₅₀ Values of this compound
| Target | Source/System | IC₅₀ Value | Reference(s) |
| Calpain I | Porcine Erythrocytes | 52 nM | [1] |
| Calpain II | Porcine Kidney | 34 nM | [1] |
| Calpain I | Human Platelets | 40 nM | [1] |
| Papain | N/A | 138 nM | [1] |
| SARS-CoV-2 Mpro | In vitro assay | 10.7 µM | |
| SARS-CoV-2 Replication | Vero E6 Cells | 0.6 µM | [16] |
Table 2: Experimental Effects of this compound on Apoptotic Markers
| Cell/Model System | Apoptotic Stimulus | This compound Treatment | Observed Effect | Reference(s) |
| Cortical Neurons | NMDA | 5 - 20 µM | Decreased number of PI-positive (dead) cells. | [9] |
| Rat Model | Subarachnoid Hemorrhage | 50 µg (intracerebroventricular) | Reduced activation of caspases-3, -9, and -12. | [5] |
| Rat Model | Focal Cerebral Ischemia | In vivo administration | Reduced expression of caspase-3. | [15] |
| HL-60 Leukemia Cells | Drug-induced Apoptosis | Pre-treatment | Blocked cleavage of Bax to its active p18 form. | [8] |
| Spinal Cord Motoneurons | Rotenone / MPP⁺ | 1 µM | Decreased Bax:Bcl-2 ratio. | [17] |
| L6 Myoblast Cells | IFN-γ | 1 - 5 µM | Attenuated calpain activity and apoptotic changes. | [18] |
| Pancreatic Cancer Cells | In vitro | >20 µM | Suppressed cell proliferation. | [19] |
Key Experimental Protocols
Reproducible and accurate measurement of calpain activity and apoptosis is fundamental to studying the effects of this compound. Below are detailed methodologies for two key assays.
Protocol: Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available kits (e.g., Abcam ab65308, Sigma-Aldrich MAK228) and measures the activity of activated calpain in cell lysates.[20][21][22]
Principle: Active calpain in the cell lysate cleaves the non-fluorescent substrate Ac-LLY-AFC, releasing the highly fluorescent compound 7-Amino-4-trifluoromethylcoumarin (AFC). The fluorescence intensity is directly proportional to calpain activity and is measured at Ex/Em = 400/505 nm.[20][21]
Methodology:
-
Sample Preparation:
-
Induce apoptosis in cell cultures using the desired method. Prepare a parallel, untreated control culture.
-
Harvest 1-2 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100 µL of ice-cold Extraction Buffer (provided in kits, specifically designed to prevent auto-activation of calpain).
-
Incubate on ice for 20 minutes, vortexing gently every 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine protein concentration of the lysate using a compatible assay (e.g., Coomassie-based).
-
-
Assay Reaction:
-
Prepare reactions in a 96-well black plate suitable for fluorescence.
-
Sample Wells: Add 50-200 µg of protein lysate and adjust the volume to 85 µL with Extraction Buffer.
-
Negative Control Well: Add lysate from the treated sample and 1 µL of a specific Calpain Inhibitor (e.g., Z-LLY-FMK). Adjust volume to 85 µL.
-
Positive Control Well: Add 1-2 µL of the provided Active Calpain solution and adjust volume to 85 µL with Extraction Buffer.
-
To all wells, add 10 µL of 10X Reaction Buffer.
-
To initiate the reaction, add 5 µL of Calpain Substrate (Ac-LLY-AFC) to all wells.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure fluorescence using a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.
-
Calpain activity is determined by comparing the relative fluorescence units (RFU) of the treated sample to the untreated control after subtracting the background fluorescence from the negative control well.
-
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This is a standard flow cytometry-based protocol for distinguishing between live, early apoptotic, and late apoptotic/necrotic cells.[23][24]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membranes.
Methodology:
-
Cell Preparation:
-
Induce apoptosis in suspension or adherent cells. For adherent cells, gently detach using trypsin and combine with the supernatant to ensure apoptotic bodies are collected.
-
Collect 1-5 x 10⁵ cells per sample by centrifugation (300 x g for 5 minutes).
-
Wash cells once with 1 mL of cold PBS and centrifuge again.
-
-
Staining:
-
Prepare 1X Annexin-Binding Buffer by diluting the provided 5X or 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (typically 50 µg/mL).
-
Gently vortex the cell suspension.
-
-
Incubation and Analysis:
-
Incubate the samples for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Use unstained, PI-only, and Annexin V-only controls to set compensation and gates correctly.
-
-
Data Interpretation:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This compound is an indispensable research tool for dissecting the role of calpains in programmed cell death. Its mechanism of action is centered on the inhibition of calpain-mediated cleavage of pro-apoptotic proteins, most notably Bax, which prevents the activation of the mitochondrial death pathway and subsequent caspase activation.[8][10] The extensive evidence of its neuroprotective effects in preclinical models of stroke, neurotrauma, and neurodegeneration highlights the therapeutic potential of calpain inhibition.[3][5][25] Future research should continue to explore the substrate specificity of different calpain isoforms in various cell death paradigms and advance the development of next-generation calpain inhibitors with improved pharmacokinetic profiles for clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain Inhibition Attenuates Apoptosis of Retinal Ganglion Cells in Acute Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reduces Neurobehavioral Deficits and Neuronal Apoptosis Following Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bleomycin-sulfate.com [bleomycin-sulfate.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Calpains Are Downstream Effectors of bax-Dependent Excitotoxic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calpains are downstream effectors of bax-dependent excitotoxic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspase and calpain function in cell death: bridging the gap between apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]
- 15. The protective effects and potential mechanism of Calpain inhibitor this compound against focal cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic use of this compound in COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Attenuated Apoptosis and Intracellular Inflammatory Changes in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calpain inhibitor this compound suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.com [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. abcam.com [abcam.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. Frontiers | Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein [frontiersin.org]
Calpeptin's Impact on Inflammatory Responses: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Calpeptin, a cell-permeable dipeptide aldehyde, is widely recognized as a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases. Emerging evidence has illuminated its significant role in modulating inflammatory processes, positioning it as a molecule of interest for therapeutic development in various inflammatory diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on key inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome, and its impact on cellular processes central to inflammation. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research.
Core Mechanism of Action: Inhibition of Cysteine Proteases
This compound's primary mechanism of action is the potent and reversible inhibition of calpains, particularly the ubiquitous isoforms Calpain I (μ-calpain) and Calpain II (m-calpain)[1][2]. Calpains are crucial mediators in various cellular processes, and their over-activation is implicated in the pathology of inflammatory conditions[2][3]. In addition to calpains, this compound also exhibits inhibitory activity against other cysteine proteases, such as cathepsins, which can also play a role in inflammation and viral entry into cells[4][5][6][7]. This dual inhibitory profile contributes to its broad anti-inflammatory effects.
The following table summarizes the reported inhibitory concentrations of this compound against its primary targets and in functional assays.
| Target/Process | System | Potency (ID50 / IC50 / EC50) | Reference |
| Calpain I | Human Platelets | ID50: 40 nM | [1][7] |
| Calpain I | Porcine Erythrocytes | ID50: 52 nM | [1] |
| Calpain II | Porcine Kidney | ID50: 34 nM | [1] |
| Papain | - | ID50: 138 nM | [1] |
| SARS-CoV-2 Entry | Vero E6 Cells | EC50: 163-174 nM | [4][8] |
| SARS-CoV-2 Particle Release | Vero E6 Cells | IC50: 0.6 µM | [8] |
| SARS-CoV Replication | In Vitro | EC50: 2 µM | [9] |
Impact on Key Inflammatory Signaling Pathways
This compound interferes with critical signaling cascades that drive the inflammatory response. Its ability to inhibit calpain prevents the downstream activation of major pro-inflammatory pathways.
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression[10]. In the canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Certain inflammatory stimuli can lead to the activation of calpain, which directly degrades IκBα[2][11]. This degradation releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α[10][11]. By inhibiting calpain, this compound prevents IκBα degradation, thereby suppressing NF-κB activation and subsequent inflammatory gene expression[11][12].
The NLRP3 inflammasome is a multi-protein complex that, upon activation by pathogenic or sterile danger signals, triggers the activation of Caspase-1[13]. Activated Caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms[13]. Studies have shown that calpain activation is an important step for NLRP3 inflammasome activation[14]. This compound treatment has been demonstrated to reduce crystal-induced IL-1β production by inhibiting this pathway[14]. Further research indicates this compound significantly suppresses both the AIM2 and NLRP3 inflammasome signaling pathways, preventing Caspase-1 activation and the release of IL-1β and IL-18[3][15][16].
Modulation of Cellular Inflammatory Processes
This compound's influence extends to the function of key immune cells and processes that drive tissue damage in inflammatory conditions.
-
Neutrophil Activity: Calpain plays a role in neutrophil migration and activation[17]. As a calpain inhibitor, this compound can block the infiltration of inflammatory cells into tissues[8]. It has also been shown to inhibit NETosis, a process where neutrophils release web-like structures of DNA that can trap pathogens but also contribute to tissue damage and thrombosis in chronic inflammation[4][8][9].
-
Immune Cell Infiltration and Tissue Damage: In a preclinical model of multiple sclerosis (EAE), this compound treatment reduced the infiltration of immune cells into the spinal cord, attenuated gliosis and axonal damage, and decreased neuronal and oligodendrocyte death[5][18].
-
Muscle Inflammation: In muscle cells, pro-inflammatory cytokines like TNF-α and IFN-γ can induce apoptosis and inflammatory changes. This compound has been shown to attenuate these detrimental effects, suggesting a protective role in inflammatory myopathies[1][2][19].
The following table provides a summary of this compound concentrations and doses used in various experimental models to achieve anti-inflammatory effects.
| Model Type | Model Details | Dose / Concentration | Observed Effect | Reference |
| In Vitro | Bone Marrow-Derived Dendritic Cells | 30 µM | Inhibition of NLRP3 inflammasome | [14] |
| In Vitro | Rat L6 Myoblasts | 1 - 5 µM | Attenuation of IFN-γ induced changes | [2] |
| In Vitro | Human Kidney (HK-2) Cells | Pretreatment | Alleviation of hypoxia-induced injury | [15][16] |
| In Vitro | Human Lung Fibroblasts (WI38, IMR90) | 0 - 100 nM | Dose-dependent suppression of proliferation | [7] |
| In Vivo | Feline Right Ventricular PO Model | 0.6 mg/kg (i.v.) | Blocked activation of calpain and caspase-3 | [1] |
| In Vivo | EAE (Multiple Sclerosis Model) Rats | 50 - 250 µg/kg | Reduced clinical scores, inflammation, and neurodegeneration | [5][18] |
| In Vivo | SARS-CoV-2 Infected Hamsters | 1 mg/kg | Reduced tracheal viral load | [4] |
| In Vivo | Bleomycin-Induced Pulmonary Fibrosis Mice | 0.04 mg/mouse (i.p.) | Inhibited collagen deposition | [7] |
| In Vivo | Ischemia/Reperfusion Kidney Injury Mice | Pretreatment | Suppressed AIM2/NLRP3 inflammasomes | [3][15] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.
-
Objective: To assess the effect of this compound on NLRP3 inflammasome-mediated cytokine release.
-
Cell Line: Primary bone marrow-derived dendritic cells (BMDCs) from mice[14].
-
Methodology:
-
Cell Culture: Culture BMDCs in appropriate media.
-
Pre-treatment: Incubate BMDCs with this compound (e.g., 30 µM) or a vehicle control for 30 minutes[14].
-
Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Activate the inflammasome using an NLRP3 agonist such as silica crystals or nigericin for 5 hours[14].
-
Sample Collection: Collect the cell culture supernatants and prepare cell lysates.
-
Analysis: Measure the concentration of secreted IL-1β and TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA). Analyze cell lysates and supernatants for pro- and cleaved-Caspase-1 and IL-1β via Western Blotting[14].
-
-
Objective: To determine if this compound can attenuate cytokine-induced inflammatory changes in muscle cells.
-
Cell Line: Rat L6 myoblast cell line[2].
-
Methodology:
-
Cell Culture: Grow L6 myoblasts to a desired confluency.
-
Inflammatory Stimulation: Treat cells with a pro-inflammatory cytokine such as IFN-γ (e.g., 500 units/mL)[2].
-
This compound Treatment: Co-treat or post-treat the cells with this compound (e.g., 1 and 5 µM) for a specified duration, such as 24 hours[2].
-
Sample Collection: Harvest cells to prepare protein lysates.
-
Analysis:
-
Conclusion and Future Directions
This compound demonstrates robust anti-inflammatory properties across a range of preclinical models. Its capacity to inhibit calpain and, to some extent, cathepsins allows it to effectively suppress key inflammatory signaling pathways, including NF-κB and the NLRP3/AIM2 inflammasomes. This leads to a reduction in pro-inflammatory cytokine production, diminished immune cell infiltration, and protection against tissue damage. The quantitative data and established protocols presented herein provide a solid foundation for further investigation. Future research should focus on optimizing its therapeutic window, evaluating its efficacy in more complex chronic inflammatory disease models, and exploring potential synergistic effects with other anti-inflammatory agents. These efforts will be critical in translating the promising preclinical profile of this compound into a viable therapeutic strategy for inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Attenuated Apoptosis and Intracellular Inflammatory Changes in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Attenuated Inflammation, Cell Death, and Axonal Damage in Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a potent cathepsin inhibitor and drug candidate for SARS-CoV-2 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Therapeutic use of this compound in COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cleavage of IκBα by calpain induces myocardial NF-κB activation, TNF-α expression, and cardiac dysfunction in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Her-2/neu overexpression induces NF-kappaB via a PI3-kinase/Akt pathway involving calpain-mediated degradation of IkappaB-alpha that can be inhibited by the tumor suppressor PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 14. A Membrane Potential- and Calpain-Dependent Reversal of Caspase-1 Inhibition Regulates Canonical NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein [frontiersin.org]
- 16. Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calpain regulates neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 19. This compound attenuated apoptosis and intracellular inflammatory changes in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Calpeptin: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Calpeptin, a potent, cell-permeable inhibitor of calpain and certain cathepsins. It details the discovery and synthetic rationale of this dipeptide aldehyde, presents its key inhibitory and biological activity data in tabular format, and outlines experimental protocols for its use in cellular assays. Furthermore, this guide illustrates the signaling pathways influenced by this compound's inhibitory action through detailed diagrams, offering a valuable resource for researchers investigating cellular processes regulated by these proteases.
Discovery and Rationale
This compound, chemically known as N-Benzyloxycarbonyl-L-leucyl-L-norleucinal (Z-Leu-nLeu-H), was first described by Tsujinaka and colleagues in 1988 as a novel synthetic inhibitor of calpain.[1] The primary motivation for its development was to create a calpain inhibitor with enhanced cell permeability compared to existing peptide-based inhibitors.
The design of this compound originated from the modification of the N-terminus of Leu-norleucinal. The introduction of a benzyloxycarbonyl (Z) group was a key chemical modification aimed at increasing the lipophilicity of the molecule, thereby facilitating its passage across the cell membrane.[1] This strategic design proved successful, resulting in a potent, cell-penetrative calpain inhibitor that has since become a valuable tool in cell biology and drug discovery.
Chemical Synthesis
Below is a generalized workflow representing a potential synthetic approach.
References
Calpeptin: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, properties, biological activity, and experimental applications of the calpain and cathepsin inhibitor, Calpeptin.
Introduction
This compound is a potent, cell-permeable dipeptide aldehyde that functions as a reversible inhibitor of calpains and certain cathepsins. Its ability to readily cross cell membranes has made it a valuable tool in cell biology for investigating the roles of these proteases in a multitude of cellular processes, including signal transduction, apoptosis, cell motility, and platelet aggregation.[1][2] This technical guide provides a comprehensive overview of this compound's chemical and biological characteristics, detailed experimental protocols for its use, and a summary of its impact on key signaling pathways.
Chemical Structure and Properties
This compound, systematically known as N-benzyloxycarbonyl-L-leucyl-L-norleucinal, is a synthetic peptide derivative. Its structure features a benzyloxycarbonyl (Cbz or Z) protecting group at the N-terminus of a leucine residue, which is in turn linked to a norleucinal residue. The aldehyde functional group on the norleucinal is crucial for its inhibitory activity.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | [3] |
| Synonyms | Z-Leu-Nle-CHO, N-Benzyloxycarbonyl-L-leucylnorleucinal | [3] |
| Molecular Formula | C₂₀H₃₀N₂O₄ | [3] |
| Molecular Weight | 362.46 g/mol | |
| CAS Number | 117591-20-5 | [3] |
| SMILES String | CCCC--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)OCC1=CC=CC=C1 | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 60-75 °C | |
| Storage Temperature | -20°C |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 15 mg/mL | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Water | Insoluble |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the calpain family of calcium-dependent cysteine proteases, particularly calpain-1 (μ-calpain) and calpain-2 (m-calpain). It also exhibits strong inhibitory activity against cathepsins K and L. The aldehyde group of this compound forms a reversible covalent bond with the active site cysteine residue of these proteases, thereby blocking their catalytic activity.
Table 3: Inhibitory Activity of this compound against Various Proteases
| Target Enzyme | Inhibitory Concentration | Reference(s) |
| Calpain-1 | ID₅₀ = 52 nM | |
| Calpain-2 | ID₅₀ = 34 nM | |
| Papain | ID₅₀ = 138 nM | |
| Cathepsin K | IC₅₀ = 0.11 nM | |
| Cathepsin L | Potent inhibitor | [1] |
Experimental Protocols
In Vitro Calpain Activity Assay (Fluorometric)
This protocol describes the measurement of calpain activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound (or other calpain inhibitors for control)
-
Extraction Buffer (e.g., provided in commercial kits, typically containing a buffer, chelators, and reducing agents to prevent auto-activation of calpain)
-
10X Reaction Buffer (provided in commercial kits)
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (for positive control)
-
96-well black plates with clear bottoms
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Sample Preparation:
-
Treat cells with the desired stimulus to induce calpain activation. Include an untreated control group.
-
Harvest approximately 1-2 x 10⁶ cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of Extraction Buffer.
-
Incubate on ice for 20 minutes, with gentle mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Dilute the cell lysate to a final concentration of 50-200 µg of protein in 85 µL of Extraction Buffer in each well of the 96-well plate.
-
Prepare a positive control by adding 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.
-
Prepare a negative control using lysate from untreated cells. For inhibitor studies, pre-incubate the lysate with this compound.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
-
Measurement:
Cell-Based Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis in cells treated with this compound (or other agents) using Annexin V staining followed by flow cytometry.
Materials:
-
Cells of interest
-
This compound (or apoptosis-inducing agent)
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with the desired concentration of this compound or a known apoptosis inducer for the appropriate duration. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
-
PI Staining and Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Analyze the samples by flow cytometry within one hour.[6][7]
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to agonists, and the effect of inhibitors like this compound.
Materials:
-
Freshly drawn human blood in sodium citrate tubes
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
This compound
-
Saline
-
Light Transmission Aggregometer
Procedure:
-
PRP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[8]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Assay:
-
Pipette PRP into aggregometer cuvettes with a stir bar and allow it to warm to 37°C.
-
For inhibitor studies, pre-incubate the PRP with this compound or vehicle control for a specified time.
-
Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use a PPP-containing cuvette to set the 100% aggregation mark.
-
Add a platelet agonist to the PRP and record the change in light transmission over time as platelets aggregate.[8][9]
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission. The rate of aggregation can also be determined from the slope of the aggregation curve.
-
Signaling Pathways Modulated by this compound
Apoptosis
Calpains are involved in both the initiation and execution phases of apoptosis. Their activation, often due to elevated intracellular calcium levels, leads to the cleavage of several key proteins in the apoptotic cascade. This compound, by inhibiting calpain, can modulate these pathways.
Platelet Aggregation
Upon platelet activation by agonists like thrombin or collagen, intracellular calcium levels rise, leading to calpain activation. Calpain then cleaves various substrates, including cytoskeletal proteins and signaling molecules, which is essential for the full aggregation response. This compound's inhibition of calpain can block these events.[1]
Neurite Outgrowth
The role of calpain in neurite outgrowth is complex, but evidence suggests that calpain-mediated cleavage of cytoskeletal components can influence growth cone dynamics. Inhibition of calpain by this compound has been shown to promote neurite elongation, potentially through the modulation of Protein Kinase C (PKC) activity.[10]
Synthesis and Purification
This compound was first synthesized by modifying the N-terminal of Leu-norleucinal.[11] The synthesis involves the coupling of N-benzyloxycarbonyl-L-leucine to L-norleucinal. Purification is typically achieved through standard chromatographic techniques for peptides, such as silica gel chromatography or high-performance liquid chromatography (HPLC), to yield a high-purity product. The original synthesis is detailed in the work by Tsujinaka et al. (1988).[11]
Conclusion
This compound remains an indispensable tool for researchers investigating the multifaceted roles of calpains and cathepsins in cellular physiology and pathology. Its cell permeability and potent inhibitory activity allow for the targeted disruption of these proteases in living systems, providing valuable insights into their functions. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a research setting and to support its potential consideration in early-stage drug development programs targeting diseases with dysregulated protease activity.
References
- 1. This compound | Calcium-Sensitive Protease Modulator Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C20H30N2O4 | CID 73364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. abcam.com [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of neurite outgrowth following calpain inhibition is mediated by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of a new cell penetrating calpain inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Calpeptin's Function in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the role of Calpeptin in modulating platelet function, with a specific focus on its inhibitory effects on platelet aggregation. This compound, a cell-permeable dipeptide, is widely utilized as a potent and specific inhibitor of calpain, a family of calcium-dependent cysteine proteases. Understanding its mechanism of action is crucial for research into thrombotic disorders and the development of novel antiplatelet therapies.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting intracellular calpains (μ-calpain and m-calpain).[1] In platelets, agonist-induced activation leads to an influx of calcium, which in turn activates calpain.[2] Activated calpain is a critical mediator of the cytoskeletal reorganization required for platelet shape change, spreading, and aggregation.[3] It achieves this by cleaving key structural proteins, including talin and actin-binding protein (filamin).[3][4]
By inhibiting calpain, this compound effectively blocks these downstream events, thereby preventing the full activation and aggregation of platelets.[3] Its utility as a research tool lies in its ability to parse the specific contributions of calpain to the complex signaling cascades of platelet activation.
Quantitative Effects of this compound on Platelet Function
The inhibitory potency of this compound has been quantified across several key platelet functions. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy in preventing various stages of platelet activation.
| Parameter Inhibited | Agonist | IC₅₀ Value | Reference |
| Initial Rate of Platelet Aggregation | Thrombin | 150 µM | [3][5] |
| Platelet Spreading | - | 200 µM | [3] |
| P-selectin Surface Expression | Thrombin | 200 - 300 µM | [3] |
| Microparticle Formation | Thrombin + Collagen / A23187 | Dose-dependent inhibition | [6] |
| Calpain I (from human platelets) | - | 40 nM | [1] |
Signaling Pathways Modulated by this compound
This compound's inhibition of calpain interrupts several critical signaling pathways in platelets. Beyond the direct prevention of substrate cleavage, it has wider implications for intracellular signaling.
-
Cytoskeletal Reorganization: This is the most direct consequence of this compound's action. Calpain-mediated cleavage of talin and filamin is essential for the remodeling of the actin cytoskeleton that underpins shape change and the formation of lamellipodia and filopodia for spreading and aggregation.[3][7] this compound's inhibition of calpain preserves the integrity of these cytoskeletal components.
-
Granule Secretion: Calpain activity is required for the exocytosis of α-granules, a process measured by the surface expression of P-selectin. This compound effectively blocks this secretion, demonstrating calpain's role in the release of pro-thrombotic factors.[2][3]
-
Upstream Signal Transduction: Studies indicate that this compound can inhibit the thrombin-induced increase in intracellular calcium concentration ([Ca²⁺]i) and the production of inositol triphosphate (IP₃).[8] This suggests a potential role for calpain in the positive feedback regulation of phospholipase C (PLC).
-
Thromboxane Synthesis: this compound has been shown to inhibit the generation of Thromboxane B2 (TxB₂), a stable metabolite of the potent platelet agonist Thromboxane A₂ (TxA₂).[8] However, at concentrations above 30 µM, this may be due to direct inhibition of thromboxane synthetase.[9]
-
Protein Tyrosine Phosphorylation: The role of calpain in regulating protein tyrosine phosphorylation is complex. Evidence suggests that calpain may be involved in activating protein-tyrosine phosphatases (PTPs). Consequently, this compound treatment can enhance and prolong the phosphorylation state of certain proteins following platelet activation.[10]
Below is a diagram illustrating the primary signaling pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's effects on platelet function. The following are standard protocols for key assays.
Human Platelet Isolation (Washed Platelets)
This protocol describes the preparation of washed platelets, which is essential for studying intrinsic platelet properties without interference from plasma components.[1]
-
Blood Collection: Draw whole blood from healthy, aspirin-free volunteers into tubes containing an anticoagulant such as Acid Citrate Dextrose (ACD) or 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).[3] Handle samples gently to prevent premature platelet activation.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with no brake.[11]
-
PRP Collection: Carefully aspirate the upper, straw-colored platelet-rich plasma (PRP) layer, avoiding the buffy coat (white blood cells) and red blood cells.[3]
-
Acidification and Centrifugation: Add ACD or Prostaglandin E1 (PGE₁, final concentration 1 µM) to the PRP to prevent activation during pelleting. Centrifuge the PRP at a higher speed (e.g., 800-900 x g) for 10-15 minutes to pellet the platelets.[3]
-
Washing: Discard the supernatant (platelet-poor plasma, PPP). Gently resuspend the platelet pellet in a physiological buffer like Hepes-Tyrode's buffer (pH 7.4) containing PGE₁.[3] Repeat the centrifugation and washing step to ensure high purity.
-
Final Resuspension: After the final wash, resuspend the platelet pellet in Hepes-Tyrode's buffer without PGE₁. Adjust the platelet count to the desired concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) for functional assays. Allow platelets to rest at room temperature for at least 20-30 minutes before use.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation.[12]
-
Instrument Setup: Calibrate the aggregometer using platelet-poor plasma (PPP) to set 100% light transmission and the prepared platelet-rich plasma (PRP) or washed platelet suspension to set 0% transmission.[10][13]
-
Sample Preparation: Pipette the platelet suspension (e.g., 270 µL) into a siliconized glass cuvette with a magnetic stir bar.[11] Place the cuvette in the aggregometer and allow it to warm to 37°C while stirring.
-
Inhibitor Incubation: Add this compound (at desired final concentrations) or vehicle control to the platelet suspension. Incubate for the specified time (e.g., 10 minutes) before adding the agonist.[5]
-
Initiation of Aggregation: Add a platelet agonist (e.g., 30 µL of thrombin, collagen, or ADP) to initiate aggregation.[11]
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes). The formation of platelet aggregates reduces the turbidity of the sample, increasing light transmission.[14]
-
Analysis: Quantify aggregation by measuring the maximum percentage change in light transmission or the area under the curve (AUC). IC₅₀ values can be calculated by plotting the percentage inhibition of aggregation against a range of this compound concentrations.[15]
Flow Cytometry for P-selectin Expression
This method quantifies α-granule secretion by measuring the surface expression of P-selectin (CD62P).
-
Sample Preparation: In a tube, combine the platelet suspension with this compound or vehicle and incubate.
-
Activation: Add a platelet agonist (e.g., thrombin) and incubate for the required duration at room temperature.
-
Antibody Staining: Add a fluorophore-conjugated anti-CD62P antibody and an antibody against a platelet-specific marker like CD41a to identify the platelet population.[16] Incubate in the dark for 15-20 minutes.
-
Fixation (Optional): To stop the reaction and stabilize the sample for later analysis, add 0.5-1% methanol-free formaldehyde.[8][17] Note that fixation itself can sometimes induce activation markers.[17]
-
Acquisition: Dilute the sample with buffer and analyze on a flow cytometer. Gate on the platelet population based on forward and side scatter properties or CD41a positivity.
-
Analysis: Determine the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of the P-selectin signal.
Western Blot for Protein Phosphorylation
This protocol is used to assess this compound's effect on the phosphorylation status of signaling proteins.
-
Sample Preparation: Prepare washed platelets and incubate with this compound or vehicle, followed by stimulation with an agonist for various time points.
-
Lysis: Immediately stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer containing phosphatase and protease inhibitors. This is critical to preserve the phosphorylation state of proteins.
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution that minimizes background, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Avoid using milk, as its phosphoprotein (casein) content can cause high background.[18]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein, diluted in 1-5% BSA in TBST, typically overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. To ensure equal loading, the blot can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[18]
Experimental and Logical Workflow Visualization
Successful investigation of this compound's function follows a structured workflow, from sample preparation through to data interpretation.
Conclusion
This compound is an indispensable tool for elucidating the role of calpain in platelet physiology. Its ability to potently inhibit calpain allows researchers to dissect the specific downstream effects of this protease on cytoskeletal arrangement, granule secretion, and overall platelet aggregation. The quantitative data and established protocols provided in this guide serve as a comprehensive resource for scientists investigating the intricate mechanisms of platelet activation and for professionals in the field of drug development exploring calpain inhibition as a potential antithrombotic strategy.
References
- 1. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human platelet isolation [protocols.io]
- 3. timothyspringer.org [timothyspringer.org]
- 4. Cleavage of talin by calpain promotes platelet-mediated fibrin clot contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Calpain Blocks Platelet Secretion, Aggregation, and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound (a calpain specific inhibitor) on agonist induced microparticle formation from the platelet plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics of various synthetic peptide calpain inhibitors and their application for the analysis of platelet reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. plateletservices.com [plateletservices.com]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. tandfonline.com [tandfonline.com]
- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.10. Flow cytometry analysis of P‐selectin expression [bio-protocol.org]
- 17. New Horizons in Platelets Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Calpeptin working concentration for cell culture experiments
Application Notes: Calpeptin in Cell Culture Experiments
Introduction
This compound is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2][3] It acts by targeting the active site of calpains, with ID50 values in the nanomolar range for calpain I and calpain II.[1][3] Due to its cell permeability, this compound is widely used in cell culture experiments to investigate the roles of calpains in various cellular processes.[2] These processes include apoptosis, cell migration, proliferation, autophagy, and neurodegeneration.[1][4][5] Calpain activation is implicated in numerous pathologies, and inhibitors like this compound are crucial tools for dissecting these pathways and evaluating potential therapeutic strategies.[6][7]
Mechanism of Action
Calpains are activated by elevated intracellular calcium levels. Once activated, they cleave a wide range of substrate proteins, including cytoskeletal components, signaling molecules, and apoptosis-related factors like caspases and Bid.[6][8] this compound prevents this cleavage by blocking the protease activity of calpain, thereby inhibiting downstream cellular events. For instance, in models of excitotoxicity, this compound can protect neurons by preventing the calpain-mediated degradation of essential proteins.[8] It has also been shown to reduce neuronal apoptosis by inhibiting the expression and activation of Caspase-3.[1][6]
Caption: Mechanism of this compound action.
Recommended Working Concentrations
The optimal working concentration of this compound varies significantly depending on the cell type, experimental duration, and the specific biological question. Pre-treatment times typically range from 30 minutes to 2 hours before the addition of a stimulus. It is always recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and assay.
| Cell Type | Application / Assay | This compound Concentration | Incubation Time |
| PC12 (Rat Pheochromocytoma) | Autophagy Assay | 10 µM | 96 hours[1] |
| Rat Cortical Neurons | Neuroprotection (NMDA-induced) | 5 - 20 µM | 24 hours[8] |
| RGC-5 (Rat Retinal Ganglion) | Neuroprotection (Ionomycin-induced) | 2 µM | 1 hr pre-treatment, then 24 hrs[9] |
| Human Melanoma (224) | Apoptosis Inhibition (Cisplatin-induced) | 10 µM | Co-treatment for 5 - 8 hours[10] |
| WI38 VA13 & IMR90 (Human Lung Fibroblasts) | Proliferation Assay | 0 - 100 nM | 24 hours[11] |
| SW1990 (Human Pancreatic Cancer) | Proliferation Assay (IC50) | 74.2 µM | Not Specified[5] |
| SW1990 (Human Pancreatic Cancer) | Migration & Invasion Assay | 10 - 20 µM | Not Specified[5] |
| PSCs (Pancreatic Stellate Cells) | Proliferation Assay (IC50) | 62.1 µM | Not Specified[5] |
| PSCs (Pancreatic Stellate Cells) | Migration & Invasion Assay | >10 µM | Not Specified[5] |
Experimental Protocols
General Protocol for Treating Cells with this compound
This protocol provides a general workflow for inhibiting calpain activity in adherent cell cultures prior to inducing a specific cellular response.
Caption: General experimental workflow for using this compound.
Materials:
-
This compound powder or stock solution (e.g., 10-100 mM in DMSO)[2][12]
-
Appropriate cell culture medium and serum
-
Sterile DMSO (for dilution)
-
Cell line of interest
Procedure:
-
Stock Solution: Prepare a 10-100 mM stock solution of this compound in sterile DMSO.[2][12] Aliquot and store at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in a multi-well plate, flask, or dish at a density that will ensure they reach 70-80% confluency on the day of the experiment.
-
Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration by diluting the stock solution in pre-warmed, serum-containing culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the this compound working solution. For the vehicle control, use a medium with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired pre-treatment period (e.g., 1-2 hours) under standard culture conditions (37°C, 5% CO₂).
-
Stimulation: After pre-treatment, add the experimental stimulus (e.g., an apoptosis-inducing agent, growth factor, etc.) directly to the wells.
-
Final Incubation: Continue to incubate the cells for the duration of the experiment (e.g., 4, 8, 24, or 48 hours).
-
Downstream Analysis: Harvest the cells for analysis by methods such as Western blotting, flow cytometry, or microscopy.
Protocol for In-Cell Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and allows for the measurement of calpain activity in cell lysates.[13][14] this compound can be used as a specific inhibitor to confirm that the measured activity is indeed from calpain.
Materials:
-
Cells treated with or without a calpain-activating stimulus.
-
Cells pre-treated with this compound (e.g., 10-20 µM) prior to stimulation (Negative Control).
-
Calpain Activity Assay Kit (containing Extraction Buffer, Reaction Buffer, and a fluorogenic calpain substrate like Ac-LLY-AFC).[13][14]
-
Microcentrifuge.
-
96-well black plate with a clear bottom.
-
Fluorescence plate reader with filters for Ex/Em = 400/505 nm.[15]
Procedure:
-
Sample Preparation: a. Harvest approximately 1-2 x 10⁶ cells per sample by centrifugation. b. Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.[14] c. Incubate on ice for 20 minutes, mixing gently several times.[14] d. Centrifuge at 10,000 x g for 1 minute to pellet cell debris.[13] e. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice. f. Determine the protein concentration of the lysate.
-
Assay Reaction: a. In a 96-well black plate, add 50-200 µg of protein from each cell lysate to separate wells. Adjust the final volume of each well to 85 µL with Extraction Buffer.[14] b. Include controls:
- Positive Control: Active Calpain enzyme provided with the kit.
- Negative Control: Lysate from cells treated with a specific calpain inhibitor like this compound. c. Add 10 µL of 10X Reaction Buffer to each well.[15] d. Add 5 µL of the Calpain Substrate (e.g., Ac-LLY-AFC) to each well to start the reaction.[15]
-
Measurement: a. Incubate the plate at 37°C for 60 minutes, protected from light.[15] b. Measure the fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[13][14] c. Calpain activity can be expressed as Relative Fluorescence Units (RFU) per microgram of protein. The change in activity is determined by comparing the RFU of treated samples to untreated controls. The signal from the this compound-treated sample should be near baseline, confirming assay specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Calcium-Sensitive Protease Modulator Inhibitors: R&D Systems [rndsystems.com]
- 3. ≥94% (HPLC), calpain blocker, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Neuroprotective Effects of Calpain Inhibition in Parkinson’s Disease: Insights from Cellular and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpain inhibitor this compound suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Apoptosis | Cysteine Protease | Proteasome | TargetMol [targetmol.com]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.com [abcam.com]
Application Notes and Protocols for In Vivo Use of Calpeptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpeptin is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. These application notes provide a comprehensive overview and detailed protocols for the in vivo use of this compound, designed to assist researchers in designing and executing robust preclinical studies.
Mechanism of Action
This compound primarily functions by inhibiting calpain-1 and calpain-2.[1][2] By binding to the active site of calpain, this compound prevents the proteolysis of its downstream substrates.[3] This inhibition can modulate various cellular processes, including apoptosis, inflammation, cell migration, and cytoskeletal dynamics.[2][3][4][5]
Data Presentation: In Vivo Studies of this compound
The following tables summarize quantitative data from various in vivo studies that have utilized this compound.
Table 1: Dosage and Administration of this compound in Animal Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Key Findings | Reference |
| Feline | Right Ventricular Pressure Overload | 0.6 mg/kg | Intravenous (i.v.) | Blocked activation of calpain and caspase-3; reduced cardiomyocyte cell death. | [1][6][7] |
| Rat (Lewis) | Experimental Autoimmune Encephalomyelitis (EAE) | 50-250 µg/kg | Not specified | Attenuated inflammation, cell death, and axonal damage. | [3][8] |
| Rat | Focal Cerebral Ischemia-Reperfusion Injury | 50 mg | Intracerebroventricular (i.c.v.) | Reduced neuronal apoptosis in the hippocampal CA1 sector. | [9] |
| Mouse | MPTP Model of Parkinson's Disease | Not specified | Not specified | Reduced astrogliosis, ROCK2 expression, and levels of inflammatory cytokines. | [2] |
| Mouse | Ischemia/Reperfusion-Induced Acute Kidney Injury | Not specified | Pretreatment before surgery | Improved renal function and attenuated pathological damage. | [10][11] |
| Mouse | Pancreatic Cancer Xenograft | Not specified | Not specified | Reduced tumor volume and weight; inhibited desmoplastic reaction. | [12] |
Table 2: Summary of Cellular and Molecular Effects of this compound In Vivo
| Effect | Model System | Key Observations | Reference |
| Anti-inflammatory | EAE in rats; MPTP model in mice | Reduced infiltration of immune cells, microgliosis, and astrogliosis. Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, etc.). | [2][3] |
| Anti-apoptotic | Feline pressure overload; Rat cerebral ischemia; EAE in rats | Inhibited caspase-3 and caspase-8 activity. Reduced Bax:Bcl-2 ratio. Decreased TUNEL-positive cells. | [1][3][6][7][9] |
| Neuroprotective | EAE in rats; Parkinson's model in mice; Retinal ganglion cells | Reduced axonal damage and neuronal loss. Attenuated myelin degradation. | [2][3][13][14] |
| Anti-fibrotic | Pulmonary fibrosis model in mice | Attenuated bleomycin-induced pulmonary fibrosis. | [15][16] |
| Anti-cancer | Pancreatic cancer xenograft in mice | Inhibited proliferation, migration, and invasion of pancreatic cancer cells and stellate cells. | [12][17] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Feline Model of Cardiac Pressure Overload
This protocol is adapted from a study investigating the effects of this compound on cardiomyocyte loss in a feline model of right ventricular pressure overload.[6][7]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Physiological saline (0.9% NaCl)
-
Adult male cats (2.8–3.5 kg body weight)
-
Anesthetic agents (e.g., ketamine HCl, meperidine, acepromazine maleate)
2. Preparation of this compound Solution:
-
Dissolve 25 mg of this compound in 1 ml of DMSO.
-
Further dilute the solution in physiological saline to a final concentration of 250 µg/ml.
-
Adjust the pH of the final solution to 7.2 before administration.
3. Experimental Procedure:
-
Anesthetize the cats according to approved institutional animal care and use committee protocols.
-
Induce right ventricular pressure overload (RVPO) by partial occlusion of the pulmonary artery.
-
Administer this compound via a bolus intravenous injection at a dose of 0.6 mg/kg.
-
The first injection should be given 15 minutes before the induction of PO.
-
A second dose of 0.6 mg/kg should be administered 6 hours after the surgery.
-
Sham-operated control animals should receive the vehicle (DMSO and saline) following the same injection schedule.
-
At the end of the experimental period (e.g., 24 hours), euthanize the animals and collect heart tissue for analysis.
4. Analysis:
-
Perform histochemical staining (e.g., TUNEL assay) to assess cardiomyocyte apoptosis.
-
Conduct Western blot analysis to measure the levels of calpain, calpastatin, caspase-3, and other relevant proteins.
-
Assess calpain activity using a spectrin breakdown product antibody.
Protocol 2: Investigation of this compound's Neuroprotective Effects in a Rodent Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is based on a study that examined the therapeutic potential of this compound in an animal model of multiple sclerosis.[3][8]
1. Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO)
-
Lewis rats
-
Reagents for EAE induction (e.g., myelin basic protein and complete Freund's adjuvant)
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the stock solution in physiological saline to achieve the desired final concentrations for injection. The dose range used in the cited study was 50-250 µg/kg.[3]
3. Experimental Procedure:
-
Induce EAE in Lewis rats according to standard protocols.
-
Once clinical signs of EAE appear, begin treatment with this compound or vehicle.
-
Administer this compound daily via a suitable route (e.g., intraperitoneal injection).
-
Monitor the clinical scores of the animals daily to assess disease severity.
-
At the end of the treatment period, euthanize the animals and collect spinal cord tissue.
4. Analysis:
-
Perform histological analysis of spinal cord sections to evaluate inflammation, demyelination, and axonal damage.
-
Use immunohistochemistry to assess microgliosis (e.g., using an antibody against OX-42) and astrogliosis (e.g., using an antibody against GFAP).
-
Conduct Western blot analysis to measure the expression of calpain, calpastatin, and apoptotic proteins (e.g., caspase-8, Bax, Bcl-2, caspase-3).[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action in inhibiting calpain-mediated pathways.
Caption: A general experimental workflow for in vivo studies using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Neuroprotective Effects of Calpain Inhibition in Parkinson’s Disease: Insights from Cellular and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuated Inflammation, Cell Death, and Axonal Damage in Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calpains as potential anti-cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo administration of this compound attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo administration of this compound attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein [frontiersin.org]
- 11. Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calpain inhibitor this compound suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bleomycin-sulfate.com [bleomycin-sulfate.com]
- 16. bleomycin-sulfate.com [bleomycin-sulfate.com]
- 17. researchgate.net [researchgate.net]
Calpeptin in DMSO: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and stability of Calpeptin when dissolved in dimethyl sulfoxide (DMSO). It includes comprehensive protocols for the preparation, storage, and application of this compound in a research setting, ensuring optimal performance and reproducibility of experiments.
Introduction to this compound
This compound is a potent, cell-permeable, reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2] It also exhibits inhibitory effects on other proteases such as cathepsins.[2] Due to its ability to readily cross cell membranes, this compound is widely used in cellular assays to investigate the roles of calpains in various physiological and pathological processes, including cell motility, proliferation, apoptosis, and signal transduction.[1][3]
Solubility of this compound in DMSO
This compound is sparingly soluble in aqueous buffers but exhibits excellent solubility in organic solvents such as DMSO, ethanol, and dimethyl formamide.[4] DMSO is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is crucial to use anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1]
The reported solubility of this compound in DMSO varies across different suppliers, which may be attributed to differences in the purity and crystalline form of the compound. A summary of solubility data is presented in the table below.
Table 1: Reported Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility (mg/mL) | Reported Solubility (Molar) |
| R&D Systems | - | Soluble to 100 mM |
| Cayman Chemical | ~30 mg/mL | - |
| Selleck Chemicals | 72 mg/mL | 198.64 mM |
| Sigma-Aldrich | 15 mg/mL | - |
| Merck Millipore (Calbiochem) | 5 mg/mL | - |
| TargetMol | 80 mg/mL | 220.71 mM |
| APExBIO | ≥87.6 mg/mL | - |
Note: The molecular weight of this compound is approximately 362.47 g/mol .[5]
Stability and Storage of this compound in DMSO
Proper storage of this compound, both in its solid form and as a DMSO stock solution, is critical to maintain its biological activity. The solid, powdered form of this compound should be stored desiccated at +4°C or -20°C for long-term stability, with some suppliers indicating stability for at least four years at -20°C.[4][6]
Once dissolved in DMSO, the stability of the stock solution is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Table 2: Stability of this compound Solutions in DMSO
| Storage Temperature | Duration of Stability | Source(s) |
| -80°C | 1 year | Selleck Chemicals, TargetMol |
| -80°C | 6 months | MedchemExpress |
| -20°C | 1 month | Selleck Chemicals, MedchemExpress |
| -20°C | up to 2 months | Merck Millipore (Calbiochem) |
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance and weighing paper/boat
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh the desired amount of this compound powder using a calibrated analytical balance in a clean, designated area. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3625 mg of this compound (assuming a molecular weight of 362.47 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 10 mM stock, if you weighed 0.3625 mg, add 100 µL of DMSO.
-
Mixing: Gently vortex the solution until the this compound is completely dissolved.[7] Sonication can be used to aid dissolution if necessary.[8][9]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentration and volume needed for your experiments.
Caption: Workflow for preparing a this compound stock solution.
Protocol for Using this compound in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Cultured cells in appropriate cell culture plates or dishes
-
Complete cell culture medium
-
Sterile pipettes and tips
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a serial dilution. To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally not exceed 0.5%.[9][10] For most cell lines, a DMSO concentration of 0.1% is considered safe.[9]
-
Example: To prepare 1 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Control Group: Include a vehicle control group in your experiment by treating cells with the same final concentration of DMSO in the culture medium without this compound.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis (e.g., western blotting, immunofluorescence, cell viability assays).
Mechanism of Action: Calpain Inhibition
This compound acts as a competitive, reversible inhibitor of calpains by targeting the active site of the enzyme. Calpains are intracellular proteases that, when activated by elevated intracellular calcium levels, cleave a wide range of substrate proteins. This cleavage can lead to the activation or degradation of the substrates, thereby modulating various cellular signaling pathways. By inhibiting calpain activity, this compound can prevent these downstream events.
Caption: Inhibition of the calpain pathway by this compound.
Chemical Structure of this compound
Caption: Chemical formula of this compound.
Disclaimer: This document is intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for handling and safety information. The provided protocols are general guidelines and may require optimization for specific applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Calcium-Sensitive Proteases | Tocris Bioscience [tocris.com]
- 3. This compound - CAS 117591-20-5 - Calbiochem | 03-34-0051 [merckmillipore.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. lifetein.com [lifetein.com]
- 8. This compound | Apoptosis | Cysteine Protease | Proteasome | TargetMol [targetmol.com]
- 9. lifetein.com [lifetein.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Calpeptin: A Potent Calpain Inhibitor for Alzheimer's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. Calpains, a family of calcium-dependent cysteine proteases, have been implicated in the pathogenesis of AD.[1][2] Their overactivation, triggered by disrupted calcium homeostasis, contributes to the cleavage of key neuronal proteins, Aβ production, and tau hyperphosphorylation.[1][3][4] Calpeptin, a potent and cell-permeable inhibitor of calpains, has emerged as a valuable research tool to investigate the role of calpains in AD and to explore potential therapeutic strategies.[5][6]
Mechanism of Action
This compound primarily functions by inhibiting the activity of calpain-1 and calpain-2.[6] In the context of Alzheimer's disease, elevated intracellular calcium levels lead to the aberrant activation of calpains.[1][4] This sustained activation has several detrimental downstream effects that are mitigated by this compound:
-
Reduction of Aβ Production: Calpain activation has been shown to promote the production of Aβ peptides.[7] By inhibiting calpain, this compound can reduce the accumulation of Aβ.[5][7]
-
Inhibition of Tau Hyperphosphorylation: Calpains can cleave and activate cyclin-dependent kinase 5 (Cdk5) activator p35 to p25.[1][8][9] The resulting Cdk5/p25 complex is hyperactive and leads to the hyperphosphorylation of tau, a key step in the formation of NFTs.[8][10] this compound, by blocking calpain, can prevent the formation of p25 and subsequent tau pathology.[1][11]
-
Neuroprotection: Calpain overactivation contributes to neuronal apoptosis and degeneration.[12] this compound has demonstrated neuroprotective effects by inhibiting these processes.[7][12]
-
Modulation of Neuroinflammation: Recent studies have shown that this compound can alleviate AD-like symptoms by regulating the TXNIP/NLRP3 inflammasome, thereby reducing inflammation.[7][13][14]
-
Blood-Brain Barrier Integrity: this compound treatment has been found to improve the integrity of the blood-brain barrier (BBB) in animal models.[7][14]
Quantitative Data Summary
The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects in various experimental models relevant to Alzheimer's disease research.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target Enzyme | Species | IC50 Value |
| Calpain I | Porcine Erythrocytes | 52 nM[6] |
| Calpain II | Porcine Kidney | 34 nM[6] |
| Calpain I | Human Platelets | 40 nM[6] |
| Papain | - | 138 nM[6] |
Table 2: Effective Concentrations of this compound in In Vitro and In Vivo Models
| Model System | Concentration/Dosage | Observed Effects |
| PC12 Cells | 10 µM | Induction of autophagy.[6] |
| Feline Right Ventricular PO Model | 0.6 mg/kg (i.v.) | Blocks activation of calpain and caspase-3.[6] |
| Rat Focal Cerebral Ischemia-Reperfusion | - | Reduces neuronal apoptosis in the hippocampal CA1 sector via inhibition of Caspase-3 expression.[6] |
| Diabetes Mellitus Rat Model (AD-like symptoms) | - | Reduced neuronal loss, Aβ accumulation, inflammation, and oxidative stress; Improved cognitive function.[5][7][13] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism in Mitigating Alzheimer's Disease Pathology
References
- 1. Calpain Dysregulation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain Inhibitors, a Treatment for Alzheimer's Disease [brightfocus.org]
- 3. researchgate.net [researchgate.net]
- 4. esmed.org [esmed.org]
- 5. Calpain Inhibitor this compound Improves Alzheimer's Disease-Like Cognitive Impairments and Pathologies in a Diabetes Mellitus Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound improves the cognitive function in Alzheimer's disease‐like complications of diabetes mellitus rats by regulating TXNIP/NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new peptide may hold potential as an Alzheimer’s treatment – TSAI LABORATORY AT MIT [tsailaboratory.mit.edu]
- 9. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rawamino.com [rawamino.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. This compound improves the cognitive function in Alzheimer's disease-like complications of diabetes mellitus rats by regulating TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting Calpeptin Targets Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpeptin is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Calpains are implicated in a myriad of cellular processes, including cell motility, signal transduction, and apoptosis. Dysregulation of calpain activity is associated with various pathological conditions, making it a significant target for therapeutic intervention. Western blotting is a fundamental technique to study the effects of this compound by detecting the proteolytic cleavage of specific calpain substrates. This document provides a detailed protocol for utilizing Western blot to identify and quantify the targets of this compound.
Principle
Calpain activation leads to the specific cleavage of its substrates. This compound, by inhibiting calpain, prevents or reduces this cleavage. This change in protein processing can be visualized by Western blotting. In the presence of this compound, a decrease in the abundance of specific cleavage fragments and/or an increase in the full-length protein is expected for a given calpain substrate. This application note focuses on the detection of key calpain substrates: α-spectrin, talin, Focal Adhesion Kinase (FAK), and Bid.
Data Presentation
The following tables summarize quantitative and qualitative data from studies investigating the effect of this compound on the cleavage of various calpain substrates.
Table 1: Quantitative Analysis of this compound's Effect on Cisplatin-Induced Bid Cleavage in 224 Human Melanoma Cells [1]
| Treatment | Relative Level of Truncated Bid (tBid) (arbitrary units) | Fold Change vs. Cisplatin (7h) |
| Control | Not reported | - |
| Cisplatin (20 µM, 7h) | ~2.2 | 1.0 |
| Cisplatin (20 µM, 7h) + this compound (10 µM) | ~0.5 | ~0.23 |
| Cisplatin (20 µM, 16h) | ~5.5 | 2.5 |
| Cisplatin (20 µM, 16h) + this compound (10 µM) | ~0.8 | ~0.15 |
Data is estimated from densitometry graphs presented in the cited literature.
Table 2: Qualitative Analysis of this compound's Effect on Calpain Substrate Cleavage
| Substrate | Cell/System | Inducer of Calpain Activity | Observed Effect of this compound | Reference |
| α-Spectrin | Primary cortical neurons | Amyloid-β (in CRND8 mice) | Reduced generation of the 150 kDa cleavage fragment. | [2] |
| α-Spectrin | SH-SY5Y cells | Maitotoxin | Completely inhibited the cleavage of spectrin. | [3] |
| Talin | Transformed cell lines | Endogenous calpain activity | Reduced levels of talin cleavage. | [4] |
| Focal Adhesion Kinase (FAK) | Human platelets | Thrombin, collagen, ionophore A23187 | Prevented proteolytic modification of pp125FAK. | [5] |
| Gasdermin D (GSDMD) | Mouse kidney (Ischemia/Reperfusion model) | Ischemia/Reperfusion | Inhibited GSDMD cleavage. | [6] |
Experimental Protocols
This section provides a detailed methodology for a typical Western blot experiment to assess the efficacy of this compound in preventing calpain-mediated substrate cleavage.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., SH-SY5Y, HEK293, or relevant cancer cell line) and culture medium.
-
Calpain Inducer: (Optional, depending on basal calpain activity) e.g., Ionomycin, Thrombin, or other stimuli.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies against the full-length and/or cleaved forms of the target calpain substrates (e.g., anti-α-spectrin, anti-talin, anti-FAK, anti-Bid).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Detection Reagent.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow Diagram
References
- 1. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequential Degradation of αII and βII Spectrin by Calpain in Glutamate or Maitotoxin-Stimulated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Calpeptin insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Calpeptin, particularly its insolubility in aqueous solutions.
Troubleshooting Guide
This guide offers solutions to specific problems you might encounter during your experiments with this compound.
Problem: My this compound powder won't dissolve in my aqueous buffer.
-
Answer: this compound is known to be insoluble in water.[1][2] To achieve a soluble form for your experiments, it is essential to first dissolve it in an organic solvent.
-
Recommended Solvents: The most common and effective solvents for dissolving this compound are DMSO and ethanol.[1][2][3]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.
-
Gently warm the solution and sonicate if necessary to ensure it is fully dissolved.[3]
-
For your final working solution, dilute the stock solution into your aqueous buffer or cell culture medium. It is crucial to add the this compound stock solution to the aqueous solution while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.
-
-
Problem: After diluting my this compound stock solution into my cell culture medium, a precipitate formed.
-
Answer: Precipitation upon dilution of a this compound stock solution into an aqueous medium is a common issue. This can be caused by several factors, including the final solvent concentration, temperature, and interactions with components in the medium.
-
Troubleshooting Steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, ideally below 0.5%, to minimize toxicity and precipitation.
-
Temperature: Pre-warming your cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility. Avoid repeated freeze-thaw cycles of your stock solution.[4][5]
-
Order of Addition: Add the this compound stock solution to the medium drop-wise while gently stirring or vortexing. This helps to avoid localized high concentrations of the compound, which can lead to precipitation.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation.[6] If you suspect this is the issue, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your experimental design allows.
-
Formulation for In Vivo Studies: For in vivo applications, specific formulations are often required to maintain solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[2][3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a this compound stock solution?
-
A1: The most highly recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3] Ethanol is also a viable option.[1][2][3][7] this compound is insoluble in water.[1][2] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[1]
Q2: What is the maximum solubility of this compound in common solvents?
-
A2: The solubility of this compound can vary slightly between suppliers. The following table summarizes the approximate solubility of this compound in commonly used solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | ≥72 mg/mL | ~198.64 mM |
| Ethanol | ≥72 mg/mL | ~198.64 mM |
| Water | Insoluble | Insoluble |
Data compiled from multiple sources.[1][2][3][7]
Q3: How should I store my this compound stock solution?
-
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][3] Once dissolved in a solvent like DMSO or ethanol, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for shorter periods (up to 1 month).[1][8]
Q4: Can I sonicate my this compound solution to help it dissolve?
-
A4: Yes, sonication can be used to aid in the dissolution of this compound, especially if you observe any particulate matter after adding the solvent.[3] Gentle warming can also be applied.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 362.46 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.62 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube or sonicate for a few minutes.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Calpain-mediated apoptosis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound stock and working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Apoptosis | Cysteine Protease | Proteasome | TargetMol [targetmol.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Calpeptin Dosage for Neuroprotection Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Calpeptin in neuroprotection studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in neuroprotection?
This compound is a potent, cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2] Under pathological conditions such as excitotoxicity and oxidative stress, intracellular calcium levels rise, leading to the overactivation of calpains.[3][4] This aberrant calpain activity contributes to neurodegeneration by cleaving critical cellular proteins, including cytoskeletal components, membrane receptors, and regulators of apoptosis.[5][6] this compound exerts its neuroprotective effects by inhibiting this pathological calpain activation, thereby preventing downstream detrimental events like neuronal apoptosis, neuroinflammation, and synaptic dysfunction.[3][7][8]
2. What is a typical starting concentration for in vitro studies?
The optimal concentration of this compound for in vitro studies can vary depending on the cell type and the specific experimental conditions. However, a common starting range is between 1 µM and 50 µM.[5][9][10] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model.
3. How should I prepare and store this compound?
This compound is highly soluble in DMSO and ethanol (≥87.6 mg/mL and ≥96.6 mg/mL respectively) but is insoluble in water.[10][11] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM) and store it at -20°C or -80°C for long-term use.[2] For cell culture experiments, the DMSO stock should be diluted in the culture medium to the final desired concentration. To avoid toxicity, the final concentration of DMSO in the culture medium should be kept low, typically ≤0.1% (v/v).[10]
4. What is a typical dosage for in vivo animal studies?
The effective in vivo dosage of this compound can vary depending on the animal model, the route of administration, and the specific neurodegenerative condition being studied. Reported dosages in rodent models of neurodegeneration range from 0.04 mg/kg to 10 mg/kg, administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[1][2][5][12] It is crucial to consult the literature for dosages used in similar models and to perform pilot studies to determine the optimal dose for your specific experimental setup.
5. How can I be sure that this compound is active in my experiment?
To confirm the activity of this compound in your experiment, you can measure the activity of calpain or the cleavage of its known substrates. A common method is to use Western blotting to detect the cleavage of spectrin, a well-established calpain substrate. A reduction in the spectrin breakdown products in the presence of this compound indicates its inhibitory activity.[6]
Troubleshooting Guides
Issue 1: No neuroprotective effect is observed.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the effective concentration for your specific cell type or animal model.
-
-
Possible Cause: Inadequate treatment duration.
-
Solution: Optimize the incubation time with this compound. Some studies pretreat with this compound for a period before inducing the neurotoxic insult.[13]
-
-
Possible Cause: Poor stability or solubility in the experimental medium.
-
Solution: Ensure the final DMSO concentration is low (≤0.1%) to prevent precipitation.[10] Prepare fresh dilutions from a frozen stock for each experiment.
-
-
Possible Cause: The neurodegenerative pathway in your model is not primarily mediated by calpains.
-
Solution: Investigate the underlying mechanisms of neurodegeneration in your model to confirm the involvement of calpain activation.
-
Issue 2: Cell toxicity is observed at the effective concentration.
-
Possible Cause: this compound concentration is too high.
-
Solution: Lower the concentration of this compound. Even within the effective range, some cell types may be more sensitive.
-
-
Possible Cause: Prolonged exposure to the inhibitor.
-
Solution: Reduce the incubation time. A shorter exposure may be sufficient to inhibit the initial surge of calpain activity without causing long-term toxicity.
-
-
Possible Cause: Off-target effects.
-
Solution: While this compound is a potent calpain inhibitor, it can inhibit other proteases like cathepsins at higher concentrations.[3] Consider using a lower concentration or a more specific calpain inhibitor if available.
-
Data Presentation
Table 1: In Vitro Concentrations of this compound for Neuroprotection
| Cell Line | Insult | Effective Concentration | Reference |
| VSC4.1 motoneurons | IFN-γ | Not specified, but showed improved cell survival | [3] |
| Retinal Ganglion Cells (RGC-5) | Ionomycin or IFN-γ | 2 µM | [13] |
| PC12 cells | A53T alpha-synuclein expression | 10 µM | [1] |
| COS7 cells | EGFP-HDQ74 expression | 50 µM | [1] |
| HK-2 cells | Hypoxia (CoCl₂) | 20 µM | [14] |
| Pancreatic cancer cells | N/A | 10, 20, 40, 60, 80 μM (for viability assay) | [9] |
| Lung fibroblasts | IL-6 | 1000 pg/ml | [2] |
Table 2: In Vivo Dosages of this compound for Neuroprotection
| Animal Model | Disease Model | Dosage | Route of Administration | Reference |
| Rat | Focal cerebral ischemia–reperfusion | Not specified, but showed neuroprotection | [5] | |
| Feline | Right ventricular pressure overload | 0.6 mg/kg | i.v. | [1][12] |
| Mouse | MPTP-induced Parkinson's Disease | 25 µg/kg | Not specified | [15] |
| Rat | Aβ-induced neurodegeneration | 1, 3, and 10 mg/kg | i.p. | [5] |
| Mouse | Bleomycin-induced pulmonary fibrosis | 0.04 mg/mouse | i.p. | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Induce Neurotoxicity: Add the neurotoxic agent (e.g., glutamate, H₂O₂, rotenone) to the wells, with appropriate controls (untreated, this compound alone, neurotoxin alone).
-
Incubation: Incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the control (untreated) cells.
2. Western Blot for Calpain Activity (Spectrin Cleavage)
-
Protein Extraction: After experimental treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against spectrin overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of spectrin breakdown products (e.g., 145 kDa and 150 kDa fragments) indicates calpain activity.
Mandatory Visualizations
Caption: Calpain activation cascade in neurodegeneration and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage in neuroprotection studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound improves the cognitive function in Alzheimer's disease‐like complications of diabetes mellitus rats by regulating TXNIP/NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protective effects and potential mechanism of Calpain inhibitor this compound against focal cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell viability assay [bio-protocol.org]
- 10. bleomycin-sulfate.com [bleomycin-sulfate.com]
- 11. This compound, cell-permeable calpain inhibitor (CAS 117591-20-5) | Abcam [abcam.com]
- 12. In vivo administration of this compound attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein [frontiersin.org]
- 15. Neuroprotective Effects of Calpain Inhibition in Parkinson’s Disease: Insights from Cellular and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
Calpeptin Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the Calpeptin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable dipeptide aldehyde that acts as a reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1] It is widely used to study the roles of calpain 1 (μ-calpain) and calpain 2 (m-calpain) in various cellular processes.
Q2: What are the known off-target effects of this compound?
Beyond its primary targets, this compound has been shown to inhibit other proteases, most notably several members of the cathepsin family, including cathepsin L and cathepsin K.[2] At higher concentrations, it can also inhibit the 20S proteasome and certain protein-tyrosine phosphatases (PTPs).[3][4] More recently, it has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro).[5]
Q3: How can I be sure that the observed effect in my experiment is due to calpain inhibition and not an off-target effect?
To ensure the specificity of your results, it is crucial to incorporate a combination of control experiments. These may include:
-
Using a more specific calpain inhibitor: Compare the effects of this compound with a more selective calpain inhibitor that has a different chemical structure and off-target profile.
-
Employing specific inhibitors for potential off-targets: Use inhibitors specific for cathepsins or the proteasome to see if they replicate the effects observed with this compound.
-
Performing rescue experiments: If you have identified a specific calpain substrate, you can perform a rescue experiment by overexpressing a non-cleavable mutant of that substrate.
-
Genetic approaches: Utilize siRNA or CRISPR/Cas9 to knockdown calpain expression and see if this phenocopies the effect of this compound.
Data Presentation: Inhibitor Specificity of this compound
The following table summarizes the inhibitory concentrations (ID50/IC50/Kᵢ) of this compound against its primary targets and known off-targets. This data can help you determine an appropriate working concentration to maximize on-target effects while minimizing off-target activity.
| Target Enzyme | Inhibitory Concentration | Source Organism/Assay Condition |
| Primary Targets (Calpains) | ||
| Calpain I | ID50: 52 nM | Porcine erythrocytes |
| Calpain I | ID50: 40 nM | Human platelets[1] |
| Calpain II | ID50: 34 nM | Porcine kidney[1] |
| Off-Targets (Cathepsins) | ||
| Cathepsin L | Potent inhibitor | General observation |
| Cathepsin K | Potent inhibitor | General observation[2] |
| Off-Targets (Other Proteases) | ||
| Papain | ID50: 138 nM | |
| 20S Proteasome | IC50: 1.25 µM (for casein-degrading activity) | In vitro |
| SARS-CoV-2 Mpro | EC50: 72 nM | Antiviral activity assay[5] |
| Off-Targets (Other Enzymes) | ||
| Protein-Tyrosine Phosphatases | Inhibition observed | General observation |
Troubleshooting Guides
Guide 1: Distinguishing Between Calpain and Cathepsin Inhibition
Issue: You observe a cellular phenotype with this compound treatment and are unsure if it is mediated by calpain or cathepsin inhibition.
Workflow:
Caption: Workflow to differentiate between calpain and cathepsin-mediated effects.
Experimental Protocol:
-
Select Specific Inhibitors: Choose highly specific inhibitors for the suspected off-target cathepsins. For example, Z-FY(t-Bu)-DMK for cathepsin L and CA-074 Me for cathepsin B.
-
Dose-Response Experiment: Perform a dose-response experiment with the specific cathepsin inhibitor(s) to determine the optimal concentration that elicits a response without causing general toxicity.
-
Treat Cells: Treat your cells with:
-
Vehicle control (e.g., DMSO)
-
This compound at your established effective concentration
-
The specific cathepsin inhibitor at its optimal concentration
-
-
Assess Phenotype: Analyze the cellular phenotype of interest in all treatment groups.
-
Interpret Results:
-
If the specific cathepsin inhibitor reproduces the phenotype observed with this compound, it is likely that the effect is at least partially mediated by cathepsin inhibition.
-
If the specific cathepsin inhibitor does not reproduce the phenotype, the effect is more likely to be calpain-specific.
-
-
Biochemical Confirmation (Optional but Recommended):
Guide 2: Performing a "this compound Rescue" Experiment
Issue: You believe a specific calpain substrate is responsible for the observed phenotype and want to confirm this.
Workflow:
Caption: Logical flow for a this compound rescue experiment.
Experimental Protocol:
-
Identify the Cleavage Site: Determine the specific amino acid sequence in your substrate of interest that is cleaved by calpain.
-
Generate a Non-Cleavable Mutant: Use site-directed mutagenesis to alter the amino acid sequence at the cleavage site, rendering it resistant to calpain-mediated cleavage. It is advisable to introduce silent mutations that do not alter the amino acid sequence but make the mRNA resistant to potential siRNA targeting if you plan to combine this with genetic knockdown.[12][13]
-
Create Expression Vectors: Clone the wild-type (WT) and the non-cleavable mutant substrate into a mammalian expression vector. Include a tag (e.g., FLAG, Myc, or GFP) to facilitate the detection of the expressed protein.
-
Transfect Cells: Transfect your cells with:
-
Empty vector control
-
Vector expressing WT substrate
-
Vector expressing the non-cleavable mutant substrate
-
-
This compound Treatment: After allowing time for protein expression (typically 24-48 hours), treat the transfected cells with this compound at the desired concentration.
-
Analyze the Phenotype: Assess the cellular phenotype in all experimental groups.
-
Interpret the Results:
-
If the phenotype is not rescued, it may indicate that other calpain substrates are involved or that the effect is due to an off-target activity of this compound.
Mandatory Visualizations
Calpain Signaling and Points of Inhibition
Caption: Simplified Calpain signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound's On-Target Effect
Caption: A multi-pronged approach to validate the on-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of calpain and proteasome inhibition on Ca2+-dependent proteolysis and muscle histopathology in the mdx mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic use of this compound in COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Generation of shRNA resistant Spp1 plasmids for rescue experiments [bio-protocol.org]
- 13. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. researchgate.net [researchgate.net]
Calpeptin Technical Support Center: Minimizing Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Calpeptin to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C under desiccating conditions.[1][2][3][4] When stored properly, this compound in solid form is stable for extended periods, with some suppliers indicating stability for up to four years.[2] For short-term storage, some suppliers suggest that +4°C is also acceptable, provided the product is kept desiccated.[5][6]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in solvents such as DMSO, ethanol, and DMF.[2][7] It is recommended to prepare a concentrated stock solution, for example, in DMSO. For optimal stability, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for one to two months.[7][8][9]
Q3: How often can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid multiple freeze-thaw cycles as this can accelerate the degradation of the peptide.[8][9] Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity of the compound.
Q4: How long is a diluted, working solution of this compound stable?
A4: Working solutions of this compound, especially those diluted in aqueous buffers for in vitro or in vivo experiments, should be prepared fresh on the day of use.[9][10] The stability of this compound in aqueous solutions is significantly lower than in organic solvents like DMSO.
Q5: What are the primary signs of this compound degradation?
A5: The primary indicator of this compound degradation is a decrease in its biological activity, i.e., a reduced ability to inhibit calpain. This may manifest as inconsistent or unexpected experimental results. Visually, you might observe precipitation or discoloration of the solution, although chemical degradation can occur without any visible changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected inhibitory effects in my assay. | This compound degradation due to improper storage or handling. | 1. Prepare a fresh working solution from a new aliquot of your stock solution. 2. If the problem persists, prepare a fresh stock solution from the solid compound. 3. Verify the storage conditions of your solid this compound and stock solutions (temperature, desiccation). 4. Consider performing a stability check of your this compound stock (see Experimental Protocols section). |
| Precipitate forms in my this compound stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | 1. Gently warm the solution and vortex to try and redissolve the precipitate. Sonication can also be used.[11] 2. Ensure you are using anhydrous, high-quality solvents for preparing stock solutions. Moisture can reduce solubility.[8] 3. If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh one. |
| Difficulty dissolving solid this compound. | Inappropriate solvent or low-quality solvent. | 1. Ensure you are using a recommended solvent such as DMSO, ethanol, or DMF.[2][7] 2. Use fresh, anhydrous solvent. 3. Sonication or gentle warming can aid in dissolution.[11] |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and expected stability of this compound based on information from various suppliers.
| Form | Solvent | Storage Temperature | Duration of Stability | Source |
| Solid (Powder) | N/A | -20°C (desiccated) | 3 years | [8][11] |
| Solid (Powder) | N/A | -20°C (desiccated) | ≥ 4 years | [2] |
| Solid (Powder) | N/A | -20°C | Up to 12 months | [1] |
| Stock Solution | DMSO | -80°C | 1 year | [8][11] |
| Stock Solution | DMSO | -80°C | 6 months | [9] |
| Stock Solution | DMSO | -20°C | 1 month | [8][9] |
| Stock Solution | DMSO/DMF | -20°C | Up to 2 months | [7] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol describes a general method for assessing the stability of a this compound stock solution using High-Performance Liquid Chromatography (HPLC). This is a stability-indicating method designed to separate the intact this compound from potential degradation products.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of approximately 100 µg/mL in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B (linear gradient)
-
41-50 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject a freshly prepared "time zero" sample to obtain a reference chromatogram.
-
Store the this compound stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), prepare and inject a sample as described above.
-
Compare the chromatograms from the different time points to the "time zero" sample. Look for a decrease in the area of the main this compound peak and the appearance of new peaks, which would indicate degradation. The percentage of remaining this compound can be calculated from the peak areas.
-
Visualizations
Caption: Workflow for assessing this compound stability under various storage conditions.
Caption: Inhibition of Calpain by this compound in cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formation and stability of peptide enolates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 7. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Caspase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Calpeptin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Calpeptin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable dipeptide aldehyde that acts as a reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1] Its primary targets are Calpain I and Calpain II.[1] However, it is important to note that this compound also exhibits inhibitory activity against other cysteine proteases, notably cathepsins.[2]
Q2: What are the known off-target effects of this compound?
Beyond its primary targets, this compound has been shown to inhibit a subset of protein-tyrosine phosphatases and the SARS-CoV-2 main protease (Mpro) in vitro. These off-target effects should be considered when interpreting experimental results, as they could contribute to unexpected cellular responses.
Q3: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a solid and should be stored at -20°C. For experimental use, it is commonly dissolved in DMSO to create a stock solution.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Apoptosis Experiments
Issue 1: Expected inhibition of apoptosis is not observed after this compound treatment.
Potential Causes and Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit calpain activity in your specific cell type and experimental conditions.
-
Timing of Treatment: this compound may need to be added prior to or concurrently with the apoptotic stimulus to be effective.
-
Solution: Optimize the timing of this compound treatment relative to the induction of apoptosis. Pre-incubation for 1 hour is a common starting point.[4]
-
-
Calpain-Independent Apoptosis: The apoptotic pathway induced in your experiment may be independent of calpain activation.
-
Solution: Confirm the involvement of calpains in your apoptotic model. This can be done by measuring calpain activity or by observing the cleavage of calpain-specific substrates like α-spectrin.[5] If calpain is not activated, this compound will likely have no effect on apoptosis.
-
-
Compound Instability: this compound may be unstable in your cell culture medium over the course of the experiment.
-
Solution: Minimize the time between adding this compound to the medium and the experimental endpoint. Consider replenishing the medium with fresh this compound for longer incubation periods. While specific stability in various media is not extensively documented, general compound stability in cell culture should be considered.[6][7]
-
Issue 2: this compound appears to induce or enhance apoptosis.
Potential Causes and Solutions:
-
Off-Target Effects: At higher concentrations, off-target effects of this compound could contribute to cytotoxicity.
-
Solution: Use the lowest effective concentration of this compound as determined by a dose-response curve. Consider using a more specific calpain inhibitor to confirm that the pro-apoptotic effect is not due to off-target activities.
-
-
Cell-Type Specific Responses: In some cell types, particularly certain cancer cells, inhibition of calpains may paradoxically promote apoptosis.[3]
-
Solution: Thoroughly review the literature for studies using this compound in your specific or similar cell lines. The cellular context is critical in determining the outcome of calpain inhibition.
-
-
Interference with Survival Pathways: Calpains can cleave and inactivate pro-apoptotic proteins, but they can also be involved in cell survival pathways. Inhibiting calpain could disrupt a necessary survival signal in your experimental system.
-
Solution: Investigate the role of calpains in the specific signaling pathways active in your cells.
-
Autophagy Experiments
Issue 3: Conflicting results are observed in autophagy markers after this compound treatment (e.g., LC3-II levels increase, but p62/SQSTM1 levels do not decrease).
Potential Causes and Solutions:
-
Blockage of Autophagic Flux: An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. If p62, a protein degraded by autophagy, does not decrease or even accumulates, it suggests a blockage of autophagic flux.
-
Solution: Perform an autophagy flux assay. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater accumulation of LC3-II in the presence of the lysosomal inhibitor compared to this compound alone indicates that autophagic flux is occurring.[8][9]
-
-
Calpain-Mediated Cleavage of Autophagy Proteins: Calpains can cleave key autophagy-related proteins (Atgs), which can complicate the interpretation of autophagy assays.[10]
-
Solution: Monitor the integrity of key Atg proteins, such as Atg5, by Western blot. Cleavage of these proteins could explain disruptions in the autophagic process.
-
-
Dual Role of Calpain in Autophagy and Apoptosis: Calpains can mediate a switch between autophagy and apoptosis.[10] Inhibition of calpain by this compound might shift the balance in your system.
-
Solution: Simultaneously assess markers for both apoptosis (e.g., cleaved caspase-3) and autophagy to understand the interplay between these two processes in your experimental context.
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Calpain I (human platelets) ID50 | 40 nM | In vitro inhibition | [2] |
| Calpain I (porcine erythrocytes) ID50 | 52 nM | In vitro inhibition | [1] |
| Calpain II (porcine kidney) ID50 | 34 nM | In vitro inhibition | [1] |
| Papain ID50 | 138 nM | In vitro inhibition | [1] |
| SARS-CoV-2 Mpro IC50 | 10.7 µM | In vitro inhibition |
Experimental Protocols
Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods.[11][12][13]
-
Sample Preparation:
-
Adherent Cells: Collect 1-2 x 10^6 cells, wash with cold PBS, and pellet by centrifugation.
-
Suspension Cells: Pellet 1-2 x 10^6 cells by centrifugation and wash with cold PBS.
-
Tissue: Homogenize 10-20 mg of tissue in 100-200 µL of extraction buffer.
-
-
Lysis:
-
Resuspend the cell pellet or tissue homogenate in an appropriate extraction buffer that prevents auto-activation of calpain.
-
Incubate on ice for 20 minutes with gentle mixing.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., Coomassie-based).
-
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of cell lysate to each well and adjust the volume with extraction buffer.
-
Include a negative control (lysate from untreated cells or lysate with a calpain inhibitor) and a positive control (active calpain).
-
Add 10X reaction buffer to each well.
-
Add the calpain substrate (e.g., Ac-LLY-AFC).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the treated samples to the controls to determine the change in calpain activity.
-
Western Blot for Apoptosis Markers
This protocol provides a general guideline for detecting apoptosis-related proteins.[5][14][15]
-
Cell Lysis:
-
After treatment with this compound and/or an apoptotic stimulus, harvest cells and wash with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).
-
Autophagy Flux Assay
This protocol is a standard method to measure autophagic flux.[8][9][16][17][18][19]
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with four conditions:
-
Vehicle control
-
This compound alone
-
Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine)
-
This compound and the lysosomal inhibitor (add the lysosomal inhibitor for the last 2-4 hours of the this compound treatment).
-
-
-
Sample Preparation:
-
Harvest cells and prepare protein lysates as described in the Western Blot protocol.
-
-
Western Blot Analysis:
-
Perform Western blotting for LC3 and p62/SQSTM1.
-
Use an antibody that recognizes both LC3-I and LC3-II.
-
Normalize to a loading control.
-
-
Data Interpretation:
-
Autophagy Induction: An increase in LC3-II levels with this compound treatment compared to the vehicle control.
-
Autophagic Flux: A significant further increase in LC3-II levels in the co-treatment condition (this compound + lysosomal inhibitor) compared to the this compound alone condition indicates that autophagic degradation is occurring. A decrease in p62 levels with this compound treatment also suggests functional autophagic flux.
-
Blocked Flux: If this compound treatment increases LC3-II but there is no further increase with the lysosomal inhibitor, and p62 levels are not decreased, this suggests a blockage in the autophagic pathway.
-
Visualizations
Caption: this compound's role in inhibiting the calpain-mediated apoptotic pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calpain inhibitor this compound suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. mdpi.com [mdpi.com]
- 11. Calpain activity measurement [bio-protocol.org]
- 12. abcam.com [abcam.com]
- 13. abcam.com [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. biotech.illinois.edu [biotech.illinois.edu]
- 16. Characterization of macroautophagic flux in vivo using a leupeptin-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 19. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Calpeptin in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Calpeptin, a potent calpain inhibitor. While direct, documented cases of acquired resistance to this compound in cancer cell lines are not extensively reported in the literature, this guide addresses potential resistance mechanisms based on known principles of drug resistance in cancer biology and the function of the calpain-calpastatin system.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows a decreased response to this compound compared to published data. What could be the reason?
A1: Several factors could contribute to a reduced sensitivity to this compound:
-
High Endogenous Calpastatin Levels: The cell line may inherently express high levels of calpastatin, the endogenous inhibitor of calpains. This can neutralize the inhibitory effect of this compound.
-
Low Calpain Expression: The target calpains (calpain-1 and/or calpain-2) may be expressed at low levels in your specific cell line.
-
Drug Efflux: The cancer cells might actively pump this compound out of the cell through the action of ATP-binding cassette (ABC) transporters.
-
Alternative Signaling Pathways: The cells may have activated compensatory signaling pathways that bypass the effects of calpain inhibition.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect dosage, improper storage of this compound, or issues with cell health, can also lead to apparently reduced efficacy.
Q2: How can I determine if my cells have developed resistance to this compound?
A2: To assess for acquired resistance, you can perform the following:
-
Dose-Response Curve Shift: Generate dose-response curves for your parental (sensitive) and suspected resistant cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo). A rightward shift in the IC50 value for the suspected resistant line indicates decreased sensitivity.
-
Long-Term Culture with Escalating Doses: A common method to induce resistance is to culture the cancer cells in the presence of gradually increasing concentrations of this compound over an extended period.
-
Compare Phenotypic Effects: Compare the effects of this compound on key cancerous phenotypes, such as migration and invasion (using a Transwell assay), between the parental and suspected resistant cells. A diminished inhibitory effect in the latter suggests resistance.
Q3: What are the potential molecular mechanisms of acquired resistance to this compound?
A3: Based on general mechanisms of drug resistance, potential ways cancer cells could become resistant to this compound include:
-
Upregulation of Calpastatin: Increased expression of calpastatin is a plausible mechanism to counteract the inhibitory effect of this compound.
-
Mutations in Calpain Genes (CAPN1, CAPN2): While not yet reported for this compound, mutations in the drug-binding site of the target proteins can prevent the inhibitor from binding effectively.
-
Increased Expression of ABC Transporters: Overexpression of drug efflux pumps like P-glycoprotein (MDR1/ABCB1) can reduce the intracellular concentration of this compound.
-
Alternative Splicing of Calpains: The generation of calpain splice variants that are less sensitive to this compound could be a potential, though unexplored, mechanism.
-
Activation of Bypass Signaling Pathways: Cells might upregulate parallel signaling pathways that promote survival, proliferation, and migration, thereby circumventing the effects of calpain inhibition.
Q4: How can I investigate if calpastatin upregulation is mediating this compound resistance in my cell line?
A4: You can use the following approaches:
-
Western Blotting: Compare the protein levels of calpastatin in your sensitive and resistant cell lines. An increased level in the resistant line would support this hypothesis.
-
qRT-PCR: Analyze the mRNA levels of the calpastatin gene (CAST) to see if the upregulation occurs at the transcriptional level.
-
siRNA-Mediated Knockdown: Use small interfering RNA (siRNA) to specifically knock down the expression of calpastatin in the resistant cells. If this restores sensitivity to this compound, it strongly suggests that calpastatin upregulation is a key resistance mechanism.
Troubleshooting Guides
Problem 1: Inconsistent results in this compound-treated cells.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | This compound is a peptide aldehyde and can be unstable. Prepare fresh stock solutions in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in culture medium immediately before use. |
| Cell Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density and confluency for all experiments, as this can affect drug response. |
| Inaccurate Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line. |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interact with drugs. Consider reducing the serum concentration or using serum-free medium for the duration of the drug treatment, if compatible with your cell line. |
Problem 2: this compound does not inhibit cell migration/invasion as expected.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | Optimize the Transwell assay parameters, including incubation time, chemoattractant concentration, and cell seeding density. |
| Low Calpain Activity | Confirm that your cell line has detectable calpain activity using a calpain activity assay. If the basal activity is very low, the effect of an inhibitor may not be apparent. |
| Redundant Pro-migratory Pathways | The cells may utilize calpain-independent mechanisms for migration. Consider co-treatment with inhibitors of other key migratory pathways (e.g., PI3K, MAPK). |
| High Calpastatin Expression | As mentioned in the FAQs, high endogenous calpastatin can counteract this compound. Assess calpastatin levels via Western blot. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for this compound from published studies. These values can serve as a reference for your own experiments.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| SW1990 | Cell Proliferation | 74.2 | [1] |
| Pancreatic Stellate Cells (PSCs) | Cell Proliferation | 62.1 | [1] |
Table 2: Dose-Dependent Effect of this compound on Cell Migration and Invasion
| Cell Line | Treatment (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) | Reference |
| SW1990 | 10 | ~20% | ~25% | [1] |
| 20 | ~40% | ~50% | [1] | |
| 40 | ~60% | ~70% | [1] | |
| PSCs | 10 | ~30% | ~35% | [1] |
| 20 | ~55% | ~60% | [1] | |
| 40 | ~75% | ~80% | [1] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[2][3]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for Calpain-1, Calpain-2, and Calpastatin
This protocol is a general guideline for Western blotting.[4][5][6][7]
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against calpain-1, calpain-2, and calpastatin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
siRNA-Mediated Knockdown of Calpastatin
This protocol provides a general procedure for siRNA transfection.[8][9][10][11]
Materials:
-
Cancer cell line
-
siRNA targeting calpastatin (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
One day before transfection, seed cells in a 6-well plate so that they will be 60-80% confluent on the day of transfection.
-
For each well, prepare two tubes:
-
Tube A: Dilute 20-80 pmol of siRNA in 100 µL of Opti-MEM.
-
Tube B: Dilute 2-8 µL of transfection reagent in 100 µL of Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Wash the cells once with serum-free medium.
-
Add the siRNA-lipid complex mixture to the cells in fresh serum-free or antibiotic-free medium.
-
Incubate for 4-6 hours at 37°C.
-
Add complete medium.
-
After 48-72 hours, harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR and proceed with your experiment (e.g., this compound treatment and cell viability assay).
Visualizations
References
- 1. Calpain inhibitor this compound suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. genscript.com [genscript.com]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. In Vivo Calpain Knockdown Using Delivery of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Calpeptin stability at different temperatures and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Calpeptin at various temperatures and pH levels. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable for extended periods when stored under appropriate conditions. For optimal stability, it is recommended to store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to keep the powder desiccated to prevent degradation from moisture.
Q2: What is the recommended procedure for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. The recommended solvents for preparing stock solutions are DMSO (up to 100 mg/mL), DMF (up to 30 mg/mL), and Ethanol (up to 30 mg/mL).[1] To prepare a stock solution, dissolve the this compound powder in a minimal amount of the chosen solvent. For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] It is advisable to sonicate the solution to aid dissolution.[2] For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the solvent's effect on the cells.[2]
Q3: How should I store this compound stock solutions?
A3: The stability of this compound in solution is dependent on the storage temperature. Stock solutions in DMSO can be stored for up to 2 months at -20°C or for up to 6 months at -80°C.[1][3] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1][3]
Q4: What is the stability of this compound in aqueous solutions and at different pH values?
A4: There is limited specific data available on the stability of this compound in aqueous solutions at various pH levels. However, as a peptide aldehyde, this compound's stability is expected to be influenced by pH. Peptide bonds can undergo hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Generally, for peptides, a pH range of 5-6 in sterile buffers is recommended to prolong storage life in solution.[4] Extreme pH values and high temperatures can accelerate the degradation of peptides.[5] It is recommended to prepare fresh aqueous dilutions of this compound from the frozen stock solution just prior to use and not to store them for extended periods.
Q5: Can I store this compound working solutions at 4°C?
A5: It is not recommended to store aqueous working solutions of this compound for extended periods, even at 4°C. Peptide solutions are susceptible to microbial growth and chemical degradation. For optimal results, it is best to prepare the working solution fresh for each experiment from a frozen stock.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| Powder | 4°C | Up to 2 years | [1] |
| Stock Solution in DMSO | -20°C | Up to 2 months | [3] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [1] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: this compound Precipitates in Cell Culture Medium
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final working solution, causing the hydrophobic this compound to precipitate in the aqueous culture medium.
-
Solution:
-
Ensure the final concentration of the organic solvent is kept to a minimum, typically below 0.5% (v/v), to maintain the solubility of this compound and minimize solvent-induced cytotoxicity.
-
Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the desired final concentration.
-
When preparing the working solution, add the this compound stock solution to the culture medium dropwise while vortexing or gently mixing to facilitate dispersion.
-
Issue 2: Inconsistent or No Inhibitory Effect Observed
-
Possible Cause 1: Degraded this compound: The this compound may have degraded due to improper storage or handling.
-
Solution: Always use freshly prepared working solutions from properly stored and aliquoted stock solutions. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Insufficient Cell Permeability: Although this compound is cell-permeable, its uptake can vary between cell types and experimental conditions.
-
Solution: Increase the incubation time or the concentration of this compound to ensure sufficient intracellular levels are reached.
-
-
Possible Cause 3: Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that could mask its intended inhibitory action on calpain.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that provides specific calpain inhibition with minimal off-target effects. Include appropriate positive and negative controls in your experiment.
-
Issue 3: Observed Cellular Toxicity
-
Possible Cause 1: High Solvent Concentration: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).
-
-
Possible Cause 2: High this compound Concentration: While a potent inhibitor, high concentrations of this compound may induce cytotoxicity.
-
Solution: Determine the optimal, non-toxic working concentration of this compound for your cell line by performing a cytotoxicity assay (e.g., MTT or LDH assay).
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This is a hypothetical protocol based on general practices for peptide stability testing and should be optimized for your specific analytical capabilities.
Objective: To determine the degradation profile of this compound under thermal and pH stress.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
UV detector
-
Mass spectrometer (optional, for identification of degradation products)
-
pH meter
-
Incubators or water baths
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution with different aqueous buffers to a final concentration of 100 µg/mL. Prepare solutions at the following pH values:
-
pH 3 (adjusted with HCl)
-
pH 5 (acetate buffer)
-
pH 7.4 (PBS)
-
pH 9 (borate buffer)
-
-
-
Stress Conditions:
-
Thermal Stress: Incubate aliquots of each test solution at the following temperatures:
-
4°C (refrigerated)
-
25°C (room temperature)
-
37°C (physiological temperature)
-
50°C (accelerated degradation)
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Analysis by HPLC:
-
Immediately after collection, analyze the samples by reverse-phase HPLC.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for the peptide bond).
-
Quantification: Determine the percentage of remaining intact this compound by comparing the peak area at each time point to the peak area at time zero.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant and half-life of this compound under each stress condition.
-
If a mass spectrometer is available, analyze the degradation products to understand the degradation pathways.
-
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Synthesis Knowledge Base [peptide2.com]
Best practices for long-term storage of Calpeptin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Calpeptin. Adherence to these guidelines is crucial for maintaining the integrity, activity, and stability of the compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound powder?
A1: Lyophilized this compound should be stored at -20°C for long-term stability, where it can be viable for three years or more.[1][2][3][4] For shorter periods, some suppliers suggest storage at 4°C is also acceptable.[2][5] It is crucial to store the powder under desiccating conditions to prevent degradation from moisture.[6][7]
Q2: What is the best solvent to reconstitute this compound?
A2: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF, with a solubility of approximately 30 mg/mL.[3][8] DMSO is a commonly recommended solvent, with reported solubilities up to 100 mg/mL.[2][6] When using DMSO, it is critical to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce this compound's solubility.[1][4]
Q3: How should I prepare and store this compound stock solutions?
A3: After reconstituting this compound in a suitable solvent like DMSO or ethanol, it is imperative to aliquot the stock solution into single-use volumes and store them at -80°C.[1][2] This practice minimizes repeated freeze-thaw cycles, which can degrade the peptide and reduce its activity.[2][7]
Q4: What is the stability of this compound stock solutions in the freezer?
A4: The stability of this compound stock solutions depends on the storage temperature. When stored at -80°C, solutions are stable for up to one year.[1][4] If stored at -20°C, the stability is reduced to approximately one to two months.[2][9] Aqueous solutions are not recommended for storage longer than one day.[8]
Q5: Can I store this compound solutions at 4°C?
A5: Storing this compound solutions at 4°C is not recommended for long-term storage. The shelf-life of peptides in solution is very limited, and they are susceptible to bacterial degradation.[7] If short-term storage (up to a week) at 4°C is necessary, use a sterile buffer at a pH of 5-6.[7][10]
Storage Condition Summary
For easy reference, the following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | ≥ 3 years[1][2][4] | Store under desiccating conditions.[6] |
| 4°C | Up to 2 years[2] | Short to medium-term storage. | |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 1 year[1][4] | Recommended for long-term stability. Aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | 1 to 2 months[1][2][9] | Suitable for short-term working stocks. | |
| Aqueous Solution | 4°C | < 24 hours[8] | Not recommended for storage. Prepare fresh before use. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for reconstituting lyophilized this compound to create a high-concentration stock solution.
Materials:
-
Lyophilized this compound vial
-
Anhydrous (dry) DMSO
-
Sterile polypropylene microcentrifuge tubes
-
Precision micropipettes and sterile tips
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can compromise the compound's stability.[11]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitution: Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Use a vortex or gentle pipetting to ensure the peptide is fully dissolved. Sonication can be used if necessary to aid dissolution.[2][4]
-
Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.[10] The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[1][2]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.
Troubleshooting Guide
Problem: My this compound powder won't fully dissolve in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which significantly reduces this compound's solubility.[1]
-
Solution: Always use fresh, anhydrous DMSO from a newly opened bottle. Gentle warming or sonication can also help dissolve the compound.[2]
Problem: I am observing a loss of this compound activity in my experiments.
-
Possible Cause 1: The stock solution may have undergone multiple freeze-thaw cycles. This is a common cause of peptide degradation.[7]
-
Solution 1: Always aliquot stock solutions after the initial reconstitution. Use a fresh aliquot for each experiment.
-
Possible Cause 2: Improper long-term storage of the stock solution (e.g., at -20°C for several months).
-
Solution 2: For storage longer than one month, it is critical to store stock solutions at -80°C.[2]
Problem: I see precipitation in my working solution after diluting the DMSO stock in an aqueous buffer.
-
Possible Cause: this compound has poor solubility in aqueous solutions.[8] The final concentration of DMSO in your working solution may be too low to keep the compound dissolved.
-
Solution: For maximum solubility in aqueous buffers, first dissolve this compound in a water-miscible organic solvent like ethanol or DMSO, and then dilute with the aqueous buffer of choice.[8] Ensure the final concentration of the organic solvent is sufficient to maintain solubility but does not interfere with your experimental system. It is recommended to prepare aqueous working solutions fresh and use them immediately.[4]
This compound's Mechanism of Action: Calpain Inhibition
This compound is a potent, cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][9] Dysregulation of calpain activity is implicated in various cellular processes, including apoptosis (programmed cell death). The diagram below illustrates the simplified signaling pathway where this compound exerts its inhibitory effect.
Caption: this compound directly inhibits Calpain activation, blocking downstream events that lead to apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Apoptosis | Cysteine Protease | Proteasome | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound, cell-permeable calpain inhibitor (CAS 117591-20-5) | Abcam [abcam.com]
- 7. genscript.com [genscript.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound - CAS 117591-20-5 - Calbiochem | 03-34-0051 [merckmillipore.com]
- 10. admin.en.chamot-bio.com [admin.en.chamot-bio.com]
- 11. peptide.com [peptide.com]
Addressing variability in Calpeptin experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes when using Calpeptin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable dipeptide aldehyde that acts as a reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2] Its primary mechanism of action involves binding to the active site of calpains, thereby preventing their proteolytic activity.[3] It shows high potency for Calpain I and Calpain II.[4][5]
Q2: What are the common off-target effects of this compound?
While this compound is a potent calpain inhibitor, it is known to have off-target effects on other cysteine proteases. Notably, it is a potent inhibitor of Cathepsin K and Cathepsin L.[1][2][6][7] Some studies also indicate that it can inhibit papain and a subset of protein-tyrosine phosphatases.[2][4][8] Researchers should consider these off-target effects when interpreting experimental data.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C and can be stable for at least four years under these conditions.[7] Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for shorter periods (1-2 months).[4][5] It is recommended to prepare working solutions fresh for each experiment.[6]
Q4: In which solvents is this compound soluble?
This compound is highly soluble in DMSO and ethanol.[7][9] It is practically insoluble in water.[9] When preparing working solutions for cell culture, the final concentration of the organic solvent should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[9]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Calpain Activity
| Possible Cause | Troubleshooting Steps |
| Improper Storage or Handling | Ensure this compound powder has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[4][6] |
| Incorrect Working Concentration | The optimal concentration of this compound is cell-type and experiment-dependent. Perform a dose-response curve to determine the effective concentration for your specific system. Typical working concentrations range from 1 to 50 µM.[4][10] |
| Insufficient Incubation Time | The time required for this compound to inhibit calpain activity can vary. Optimize the incubation time based on your experimental setup and the specific downstream effects being measured. |
| This compound Degradation | Prepare fresh working solutions from a frozen stock for each experiment. Do not store diluted this compound solutions for extended periods.[6] |
| Cell Permeability Issues | While this compound is cell-permeable, its uptake can vary between cell lines. Verify its entry and inhibitory effect using a calpain activity assay. |
Issue 2: High Cell Toxicity or Unexpected Phenotypes
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is non-toxic (typically ≤0.1%).[9] Run a vehicle control (solvent only) to assess its effect on cell viability. |
| High this compound Concentration | High concentrations of this compound can lead to cytotoxicity. Perform a dose-response experiment to find the optimal concentration that inhibits calpain activity without significantly affecting cell viability. |
| Off-Target Effects | Be aware of this compound's inhibitory effects on cathepsins and other proteases.[1][2][6] Consider using a more specific calpain inhibitor or complementary techniques like siRNA-mediated knockdown of calpains to confirm that the observed phenotype is due to calpain inhibition. |
| Activation of Other Pathways | This compound has been reported to activate rho-kinase in some contexts.[8][11] Investigate potential downstream effects of these off-target activities. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 362.46 g/mol | [4][12] |
| Formula | C₂₀H₃₀N₂O₄ | [1][7] |
| CAS Number | 117591-20-5 | [1][7] |
| IC₅₀ for Calpain I (human platelets) | 40 nM | [6] |
| IC₅₀ for Calpain I (porcine erythrocytes) | 52 nM | [4] |
| IC₅₀ for Calpain II (porcine kidney) | 34 nM | [4] |
| IC₅₀ for Papain | 138 nM | [4] |
| IC₅₀ for Cathepsin K | 0.11 nM | [7] |
| Solubility in DMSO | ≥ 72 mg/mL | [4][13] |
| Solubility in Ethanol | ≥ 72 mg/mL | [13] |
| Storage of Powder | -20°C (≥ 4 years) | [7] |
| Storage of Stock Solution (-80°C) | 1 year | [4] |
| Storage of Stock Solution (-20°C) | 1-2 months | [4][5] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO or 100% ethanol to a stock concentration of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 3.62 mg of this compound in 1 mL of DMSO.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
General Cell-Based Assay Protocol
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final solvent concentration is below cytotoxic levels (e.g., ≤0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include appropriate controls: a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific experimental endpoint.
-
Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as a cell viability assay, Western blotting, or a calpain activity assay.
Calpain Activity Assay (Fluorometric)
-
Cell Lysis: After treating cells with this compound as described above, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add a standardized amount of protein from each sample. Add a calpain-specific fluorogenic substrate (e.g., Suc-LLVY-AMC).
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the calpain activity. Compare the activity in this compound-treated samples to the controls.
Signaling Pathways and Workflows
Caption: this compound's primary and off-target molecular interactions.
Caption: A generalized experimental workflow for using this compound in cell-based assays.
Caption: A logical flow for troubleshooting inconsistent this compound experimental outcomes.
References
- 1. This compound | Calcium-Sensitive Protease Modulator Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | Calcium-Sensitive Proteases | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - CAS 117591-20-5 - Calbiochem | 03-34-0051 [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bleomycin-sulfate.com [bleomycin-sulfate.com]
- 10. Calpain inhibitor this compound suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein [frontiersin.org]
- 12. ≥98% (HPLC), calpain inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
Validation & Comparative
Comparing Calpeptin efficacy with other calpain inhibitors like ALLN and ALLM
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the calpain inhibitors Calpeptin, ALLN (Calpain Inhibitor I), and ALLM (Calpain Inhibitor II). The information presented is collated from publicly available research to aid in the selection of the most appropriate inhibitor for specific experimental needs.
Introduction to Calpains and Their Inhibitors
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a multitude of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] The two major isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), are ubiquitously expressed and require micromolar and millimolar calcium concentrations for activation, respectively.[2] Dysregulation of calpain activity is implicated in various pathological conditions, such as neurodegenerative diseases, ischemic injury, and cancer, making them a significant target for therapeutic intervention.[2][3][4]
This compound, ALLN, and ALLM are widely used peptidyl aldehyde inhibitors that interact with the active site of calpains to block their proteolytic activity.[5] Understanding their comparative efficacy and specificity is crucial for designing and interpreting experiments.
Quantitative Efficacy Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for this compound, ALLN, and ALLM against different calpain isoforms. It is important to note that these values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme.
| Inhibitor | Target Enzyme | IC50 (nM) | Source |
| This compound | Calpain-1 (human platelets) | 40 | [6] |
| Calpain-1 (porcine erythrocytes) | 52 | [6] | |
| Calpain-2 (porcine kidney) | 34 | [6] | |
| ALLN | Calpain-1 | Selectively inhibits | [5] |
| ALLM | Calpain-1 | Potent inhibitor | [5] |
Note: Specific IC50 values for ALLN and ALLM are not as consistently reported in the readily available literature as those for this compound. They are generally described as potent and selective inhibitors.[5]
Mechanism of Action
-
This compound: This cell-permeable inhibitor binds to the active site of calpain, thereby disrupting substrate access and reducing proteolytic activity.[5][6] It exhibits a rapid association and slower dissociation, allowing for sustained inhibition.[5]
-
ALLN (Calpain Inhibitor I): ALLN is a selective inhibitor that forms a covalent bond with the active site of calpain-1. This interaction alters the enzyme's conformation, preventing substrate access and leading to a sustained inhibitory effect.[5]
-
ALLM (Calpain Inhibitor II): ALLM is a potent inhibitor of calpain-1 that forms a stable complex with the enzyme. This binding induces a conformational change that effectively blocks substrate recognition and processing.[5]
Experimental Protocols
In Vitro Calpain Activity Assay (Fluorometric)
This protocol outlines a common method for measuring calpain activity and the efficacy of inhibitors using a fluorogenic substrate.
Materials:
-
Purified calpain-1 or calpain-2 enzyme
-
Calpain assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2 and a reducing agent like DTT)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Calpain inhibitors (this compound, ALLN, ALLM) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound, ALLN, and ALLM in DMSO.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Calpain assay buffer.
-
The desired concentration of the inhibitor (or DMSO for the control).
-
Purified calpain enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic calpain substrate to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Take readings every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Visualization
Calpains are involved in numerous signaling pathways, particularly in the context of apoptosis (programmed cell death).[2][7] An increase in intracellular calcium can activate calpains, which then cleave various substrates, including cytoskeletal proteins and pro-apoptotic factors like Bid, leading to cellular breakdown.[2][8]
Caption: Calpain's role in the apoptotic pathway and points of inhibition.
The following diagram illustrates a typical experimental workflow for comparing the efficacy of these inhibitors.
Caption: Workflow for comparing calpain inhibitor efficacy in vitro.
Concluding Remarks
This compound, ALLN, and ALLM are all effective, cell-permeable inhibitors of calpain, each with subtle differences in their mechanism of action. This compound is well-characterized with readily available IC50 data against multiple calpain isoforms.[6] ALLN and ALLM are also described as potent and selective inhibitors, though direct comparative IC50 values are less commonly cited.[5] The choice of inhibitor will depend on the specific requirements of the experiment, including the target calpain isoform and the desired duration of inhibition. For quantitative comparisons, it is recommended to determine the IC50 values for each inhibitor under the specific assay conditions being used.
References
- 1. scbt.com [scbt.com]
- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Calpain inhibitor this compound suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repub.eur.nl [repub.eur.nl]
Calpeptin vs. Other Cathepsin Inhibitors: A Comparative Guide for Lysosomal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Calpeptin with other commonly used cathepsin inhibitors in the context of lysosomal research. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research needs.
Introduction to Cathepsins and Their Inhibition in Lysosomal Research
Cathepsins are a group of proteases predominantly found in lysosomes, where they play a crucial role in protein degradation, antigen presentation, and hormone processing. Dysregulation of cathepsin activity is implicated in various pathologies, including cancer, neurodegenerative disorders, and lysosomal storage diseases. Consequently, the use of cathepsin inhibitors is a critical tool for studying their physiological roles and as potential therapeutic agents.
This compound is a potent, cell-permeable inhibitor of calpains and several cysteine cathepsins. Its broad-spectrum activity necessitates a careful comparison with more specific inhibitors to ensure accurate interpretation of experimental results in lysosomal studies. This guide compares this compound to other widely used cathepsin inhibitors, focusing on their specificity, potency, and application in studying lysosomal function.
Comparative Analysis of Cathepsin Inhibitors
The selection of an appropriate cathepsin inhibitor is crucial for the specific research question being addressed. The following tables provide a comparative overview of this compound and other commonly used inhibitors based on their target specificity and potency.
Table 1: Inhibition Profile of this compound and Other Broad-Spectrum Cathepsin Inhibitors
| Inhibitor | Primary Targets | Other Targets | Type of Inhibition | Potency (IC₅₀ / Kᵢ) | Cell Permeability |
| This compound | Calpain I, Calpain II | Cathepsin K, Cathepsin L[1] | Reversible | Calpain I: ID₅₀ = 40 nM (human platelets)[2]; Cathepsin K: Kᵢ = 61 pM; Cathepsin L: Kᵢ = 131 pM[1] | Yes |
| E-64d (Aloxistatin) | Pan-cysteine cathepsins | Calpain[3] | Irreversible | Cathepsin K: IC₅₀ = 1.4 nM; Cathepsin L: IC₅₀ = 2.5 nM; Cathepsin S: IC₅₀ = 4.1 nM | Yes |
| Leupeptin | Serine and Cysteine Proteases | Calpain, Trypsin, Plasmin | Reversible[4] | Cathepsin B: Kᵢ ≈ 5-6 nM[5][6]; Calpain: Kᵢ = 10 nM; Trypsin: Kᵢ = 35 nM[5] | Limited |
Table 2: Inhibition Profile of Cathepsin-Specific Inhibitors
| Inhibitor | Primary Target | Other Targets | Type of Inhibition | Potency (IC₅₀ / Kᵢ) | Cell Permeability |
| CA-074Me | Cathepsin B | Cathepsin L (under reducing conditions) | Irreversible (proinhibitor) | Cathepsin B: IC₅₀ = 36.3 nM; Weak inhibitor at acidic/neutral pH (IC₅₀ = 7.6 - 13.7 µM) | Yes |
| Z-FY-DMK | Cathepsin L | - | Irreversible | - | Yes |
| SID 26681509 | Cathepsin L | - | Reversible, Competitive | IC₅₀ = 56 nM | Yes |
| Odanacatib | Cathepsin K | - | Reversible, Covalent | IC₅₀ = 0.2 nM | Yes |
Key Signaling Pathways and Experimental Workflows
The inhibition of cathepsins can have significant downstream effects on cellular processes, particularly autophagy and apoptosis. Understanding these pathways is crucial for interpreting the results of studies using these inhibitors.
Autophagy Signaling Pathway
Cathepsins are essential for the degradation of cargo within autolysosomes. Inhibition of cathepsins can lead to a blockage of autophagic flux, resulting in the accumulation of autophagosomes.
Apoptosis Signaling Pathway
Lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytosol can trigger apoptosis through the activation of caspases and the cleavage of Bid.
Experimental Workflow: Measuring Cathepsin Activity
A common method to assess the efficacy of cathepsin inhibitors is to measure the activity of specific cathepsins in cell lysates using fluorogenic substrates.
Experimental Protocols
Measurement of Intracellular Cathepsin B and L Activity
This protocol describes a method to measure the activity of cathepsins B and L in cell lysates using specific fluorogenic substrates.
Materials:
-
Cells of interest
-
Cathepsin inhibitors (e.g., this compound, CA-074Me, E-64d)
-
Cell Lysis Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 0.1% Triton X-100, pH 5.5)
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the cathepsin inhibitor or vehicle control for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in Cell Lysis Buffer. Incubate on ice for 10-15 minutes.
-
Lysate Preparation: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Enzyme Assay:
-
Dilute the cell lysates to a consistent protein concentration in the Cell Lysis Buffer.
-
Add 50 µL of the diluted lysate to each well of a 96-well plate.
-
Prepare a reaction buffer containing the appropriate fluorogenic substrate (e.g., 20 µM Z-Arg-Arg-AMC for cathepsin B or 20 µM Z-Phe-Arg-AMC for cathepsin L) in Cell Lysis Buffer.
-
Add 50 µL of the reaction buffer to each well to initiate the reaction.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity (Excitation/Emission: ~360/460 nm for AMC) every 2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve. Normalize the activity to the protein concentration.
Immunofluorescence Staining for Lysosomal Markers
This protocol details the immunofluorescent staining of LAMP1, a lysosomal marker, to visualize lysosomal morphology and localization after treatment with cathepsin inhibitors.
Materials:
-
Cells grown on coverslips
-
Cathepsin inhibitors
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-LAMP1)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate. After adherence, treat with cathepsin inhibitors or vehicle for the desired duration.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-LAMP1 diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash again with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Lysosomal Membrane Permeabilization (LMP) Assay
This protocol describes a method to assess LMP by measuring the release of lysosomal enzymes into the cytosol.
Materials:
-
Cells in suspension or adherent
-
Digitonin
-
Buffer A (250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, pH 7.4)
-
Buffer B (Buffer A with a specific concentration of digitonin)
-
Cathepsin activity assay reagents (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the compound of interest to induce LMP. Include a positive control (e.g., L-leucyl-L-leucine methyl ester) and a vehicle control.
-
Selective Permeabilization:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in Buffer B containing an optimized concentration of digitonin that permeabilizes the plasma membrane but not the lysosomal membrane.
-
Incubate on ice for 5-10 minutes.
-
-
Cytosolic Fraction Collection: Centrifuge the cells at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytosolic fraction.
-
Total Lysate Preparation: Resuspend the remaining cell pellet in a lysis buffer containing a higher concentration of detergent (e.g., 1% Triton X-100) to obtain the total cell lysate.
-
Cathepsin Activity Measurement: Measure the cathepsin activity in both the cytosolic fraction and the total cell lysate as described in Protocol 1.
-
Data Analysis: Express the amount of LMP as the percentage of cathepsin activity in the cytosolic fraction relative to the total cellular cathepsin activity.
Conclusion
The choice between this compound and other cathepsin inhibitors for lysosomal studies depends heavily on the specific experimental goals. While this compound is a potent inhibitor of several cathepsins, its off-target effects on calpains must be considered. For studies requiring specific inhibition of a particular cathepsin, inhibitors like CA-074Me for Cathepsin B or Z-FY-DMK for Cathepsin L are more appropriate choices. Broad-spectrum cysteine cathepsin inhibition without affecting calpains can be achieved with E-64d. This guide provides the necessary data and protocols to make an informed decision and to design rigorous experiments for investigating the role of cathepsins in lysosomal function and related cellular processes.
References
- 1. Killing Two Angry Birds with One Stone: Autophagy Activation by Inhibiting Calpains in Neurodegenerative Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Reproducibility of Calpeptin's Anti-inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of tool compounds is paramount. This guide provides an objective comparison of the anti-inflammatory effects of Calpeptin, a well-characterized calpain inhibitor, with other commonly used calpain inhibitors: MDL28170, ALLN, and PD150606. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Comparative Efficacy of Calpain Inhibitors
The anti-inflammatory activity of this compound and its alternatives stems from their ability to inhibit calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in various inflammatory pathways. The following tables summarize the in vitro inhibitory potency and observed in vivo anti-inflammatory effects of these compounds.
In Vitro Inhibitory Activity of Calpain Inhibitors
| Inhibitor | Target | IC50 / Ki Value | Organism/Cell Source | Reference |
| This compound | Calpain I | ID50: 52 nM | Porcine Erythrocytes | [1] |
| Calpain II | ID50: 34 nM | Porcine Kidney | [1] | |
| Calpain I | ID50: 40 nM | Human Platelets | [1] | |
| MDL28170 | Calpain | IC50: 11 nM, Ki: 10 nM | Not Specified | [2] |
| Cathepsin B | Ki: 25 nM | Not Specified | [2] | |
| ALLN | Calpain I | Ki: 190 nM | Not Specified | [3] |
| Calpain II | Ki: 220 nM | Not Specified | [3] | |
| Cathepsin B | Ki: 150 nM | Not Specified | [3] | |
| Cathepsin L | Ki: 500 pM | Not Specified | [3] | |
| PD150606 | µ-Calpain | Ki: 0.21 µM | Not Specified | [4] |
| m-Calpain | Ki: 0.37 µM | Not Specified | [4] |
In Vivo Anti-inflammatory Effects of Calpain Inhibitors
| Inhibitor | Animal Model | Dosage and Administration | Key Anti-inflammatory Effects | Reference |
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) in rats | 50-250 µg/kg, i.p. | Reduced immune cell infiltration, microgliosis, and astrogliosis. | [5] |
| Ischemia/Reperfusion-induced Acute Kidney Injury in mice | 40 µ g/mouse/day , i.p. | Suppressed AIM2 and NLRP3 inflammasome activation; reduced IL-1β and IL-18 release. | [1] | |
| MDL28170 | Traumatic Brain Injury in rats | Single dose post-injury | Reduced levels of TNF-α, IL-1β, IL-6, and NF-κB. | [4] |
| Zymosan-induced paw inflammation in rats | Systemic (i.p.) or local delivery to spinal cord | Anti-inflammatory and anti-hyperalgesic effects. | ||
| ALLN | Zymosan-induced paw inflammation in rats | Not specified | Attenuated inflammatory pain and reduced COX-2 expression in the spinal cord. | [5] |
| Bleomycin-induced skin and lung fibrosis in mice | 3 mg/kg/day, i.p. | Suppressed T-cell infiltration and fibrosis. | ||
| PD150606 | Lipopolysaccharide (LPS)-induced sepsis in mice | 3 mg/kg, i.p. | Reduced myocardial calpain activity and inhibited caspase-3 activation. |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by intervening in crucial signaling cascades. Two of the most well-documented pathways are the NF-κB and the NLRP3 inflammasome pathways.
Calpain-Mediated NF-κB Activation Pathway
Calpains can contribute to the activation of NF-κB, a key transcription factor for pro-inflammatory genes, through the degradation of its inhibitor, IκBα. By inhibiting calpain, this compound can prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of inflammatory mediators.
Caption: Calpain's role in NF-κB activation and its inhibition by this compound.
Calpain-Mediated NLRP3 Inflammasome Activation
Calpain activation is also an upstream event for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound's inhibition of calpain can thus prevent the activation of the NLRP3 inflammasome.
References
- 1. Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Calpain Inhibitor MDL28170 Induces the Expression of Apoptotic Markers in Leishmania amazonensis Promastigotes | PLOS One [journals.plos.org]
- 4. Calpain inhibitor MDL28170 improves the transplantation-mediated therapeutic effect of bone marrow-derived mesenchymal stem cells following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuated Inflammation, Cell Death, and Axonal Damage in Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Calpeptin: A Comparative Analysis of its Dual Role in Apoptosis and Autophagy
For researchers, scientists, and drug development professionals, understanding the nuanced roles of molecular tools is paramount. Calpeptin, a potent and cell-permeable inhibitor of calpain proteases, presents a compelling case study in dual functionality, capable of both attenuating apoptosis and inducing autophagy. This guide provides a comparative analysis of this compound's role in these two fundamental cellular processes, supported by experimental data and detailed methodologies.
This compound exerts its effects by inhibiting calpains, a family of calcium-dependent cysteine proteases. The dysregulation of calpain activity is implicated in a variety of pathological conditions, making its inhibitors valuable research tools and potential therapeutic agents. This compound's ability to modulate both apoptosis (programmed cell death) and autophagy ("self-eating") stems from the diverse roles of calpains in cellular signaling.
Comparative Efficacy of this compound and Other Modulators
The following table summarizes the effective concentrations and inhibitory concentrations (IC50/ID50) of this compound in modulating apoptosis and autophagy, alongside other relevant inhibitors for comparison.
| Compound | Target(s) | Process Modulated | Cell Type | Effective Concentration | IC50 / ID50 | Reference |
| This compound | Calpain I, Calpain II | Apoptosis Inhibition | Rat Retinal Ganglion Cells | 5-20 µM | ID50: 40 nM (human platelets), 34 nM (porcine kidney) | [1][2] |
| Autophagy Induction | lkb1 mutant larvae, PC12 cells | 10-50 µM | - | [1][3] | ||
| MDL28170 | Calpains | Apoptosis Inhibition | Frataxin-deficient DRG neurons | 5 µM | - | [4] |
| Autophagy Inhibition | Rat model of cardiac arrest | 3.0 mg/kg | - | [5] | ||
| PD150606 | Calpains | Apoptosis Inhibition | Photoreceptors | Not specified | - | [6] |
| Autophagy Induction | - | 1-10 µM | - | [7] | ||
| z-VAD-fmk | Pan-caspase | Apoptosis Inhibition | Jurkat T cells, HGL5 cells | 20-50 µM | - | [8][9] |
| Rapamycin | mTOR | Autophagy Induction | H4 cells | - | - | [10] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental approaches, the following diagrams illustrate the signaling pathways influenced by this compound and a typical workflow for studying its effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpain inhibitor a-705253: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Control of basal autophagy by calpain1 mediated cleavage of ATG5 - PMC [pmc.ncbi.nlm.nih.gov]
Calpeptin for COVID-19: A Comparative Guide to its Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Calpeptin's performance against other therapeutic alternatives for COVID-19, supported by experimental data. This compound, a calpain and cathepsin inhibitor, has emerged as a promising candidate due to its multi-faceted mechanism of action against SARS-CoV-2, targeting both viral entry and replication, while also exhibiting potential anti-inflammatory and anti-fibrotic effects.
Mechanism of Action: A Dual Approach to Inhibit SARS-CoV-2
This compound's therapeutic potential in COVID-19 stems from its ability to inhibit two key host and viral proteases: cathepsin L and the SARS-CoV-2 main protease (Mpro or 3CLpro).
-
Inhibition of Viral Entry: SARS-CoV-2 can enter host cells via two main pathways: cell surface entry mediated by TMPRSS2 and endosomal entry. In cells with low TMPRSS2 expression, the virus is taken up into endosomes, where the viral spike protein must be cleaved by host cathepsin L to facilitate fusion and release of the viral genome. This compound potently inhibits cathepsin L, thereby blocking this critical entry pathway.[1][2][3] Some studies also suggest that this compound may directly bind to the receptor-binding domain (RBD) of the spike protein, further hindering its interaction with the ACE2 receptor.[4]
-
Inhibition of Viral Replication: Once inside the host cell, the SARS-CoV-2 virus relies on its main protease (Mpro) to cleave viral polyproteins into functional proteins necessary for viral replication. This compound has been shown to inhibit Mpro activity, thus directly interfering with the viral life cycle.[1][5] This dual-targeting of both a host and a viral protease presents a significant advantage, as targeting a stable host protein like cathepsin L is less likely to be affected by viral mutations compared to targeting highly mutable viral proteins.[6]
-
Modulation of Host Response: Beyond its direct antiviral effects, this compound's inhibition of calpains may offer additional therapeutic benefits. Calpains are involved in various cellular processes, including inflammation and fibrosis.[7] By inhibiting calpain, this compound could potentially mitigate the hyperinflammatory response (cytokine storm) and reduce the risk of pulmonary fibrosis, both severe complications of COVID-19.[6][8] Furthermore, this compound has been shown to inhibit the biogenesis of extracellular vesicles (EVs), which may play a role in viral spread and pathogenesis.[6][8]
Comparative Performance: In Vitro and In Vivo Data
The following tables summarize the available quantitative data on the efficacy of this compound and its comparators against SARS-CoV-2.
| Compound | Target | Assay | Cell Line | IC50 / EC50 | Reference(s) |
| This compound | Cathepsin L, Mpro | Viral Inhibition | Vero E6 | IC50: 0.6 µM | [6] |
| This compound | Mpro | Enzymatic Inhibition | - | IC50: 10.69 µM | [9] |
| Calpain Inhibitor II | Mpro, Cathepsin L | Enzymatic Inhibition (Mpro) | - | IC50: 0.97 µM | [5][10] |
| Calpain Inhibitor XII | Mpro, Cathepsin L | Enzymatic Inhibition (Mpro) | - | IC50: 0.45 µM | [5][10] |
| GC-376 | Mpro, Cathepsin L | Viral Inhibition | Vero E6 | EC50: 3.37 µM | [5] |
| Nirmatrelvir (Paxlovid) | Mpro | Viral Inhibition | - | - | [11][12] |
| Molnupiravir | RdRp | Viral Inhibition | - | - | [13][14] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data for Paxlovid and Molnupiravir are largely from clinical trials and are not directly comparable in this in vitro format.
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| S-Calpeptin | Golden Syrian Hamster | 1 mg/kg, subcutaneous, daily | Significantly reduced viral load in the trachea. | [1] |
| Nirmatrelvir/r | Mouse | - | Significantly lowered weight loss and death rate; reduced viral titer in lungs. | [12] |
| Molnupiravir | Syrian Hamster | - | Inhibited replication of SARS-CoV-2. | [13] |
S-Calpeptin is a sulfonated prodrug of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Add 2 µL of test compound at various concentrations to the wells of a 384-well plate.
-
Add 20 µL of Mpro enzyme solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~20 µM).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) every minute for 30 minutes.
-
The rate of substrate cleavage is determined by the increase in fluorescence over time.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.[15][16][17]
Cathepsin L Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of human cathepsin L.
Materials:
-
Recombinant human cathepsin L
-
Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Add test compounds at various concentrations to the wells of a 96-well plate.
-
Add cathepsin L enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the Mpro assay.[2][18][19]
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the ability of a compound to inhibit the infection of cells by SARS-CoV-2.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Test compounds (e.g., this compound)
-
6-well plates
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Mix the diluted compound with a known amount of SARS-CoV-2 virus and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Remove the culture medium from the Vero E6 cells and infect the cells with the virus-compound mixture.
-
After a 1-hour adsorption period, remove the inoculum and add the overlay medium.
-
Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control.
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
In Vivo Hamster Model of SARS-CoV-2 Infection
This model is used to evaluate the in vivo efficacy of antiviral compounds.
Procedure:
-
Golden Syrian hamsters are intranasally inoculated with SARS-CoV-2.
-
Treatment with the test compound (e.g., S-Calpeptin at 1 mg/kg, subcutaneously) or a vehicle control is initiated, typically one day post-infection, and continued daily.
-
Animals are monitored daily for clinical signs of disease, such as weight loss.
-
At specific time points (e.g., 3, 5, and 7 days post-infection), animals are euthanized, and tissues (lungs and trachea) are collected.
-
Viral load in the tissues is quantified using methods such as RT-qPCR to measure viral RNA copies or TCID50 assays to measure infectious virus particles.
-
The efficacy of the treatment is determined by comparing the viral load in the treated group to the vehicle control group.[1][3][20][21][22]
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1. this compound's dual mechanism of action against SARS-CoV-2.
Figure 2. In vitro experimental workflow for validating this compound's efficacy.
Conclusion
This compound presents a compelling profile as a therapeutic candidate for COVID-19. Its dual-action mechanism, targeting both host and viral proteases essential for the SARS-CoV-2 life cycle, offers a potential advantage in overcoming viral resistance. Furthermore, its anti-inflammatory and anti-fibrotic properties could address the severe pathologies associated with COVID-19. While in vitro and preliminary in vivo data are promising, further head-to-head comparative studies with approved therapeutics like Paxlovid and Molnupiravir are necessary to fully elucidate its clinical potential. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such comparative evaluations and further investigate the therapeutic utility of this compound and other calpain/cathepsin inhibitors in the ongoing effort to combat COVID-19.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Comparing infectivity and virulence of emerging SARS-CoV-2 variants in Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic use of this compound in COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The key role of Calpain in COVID-19 as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative evaluation of authorized drugs for treating Covid‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paxlovid (Nirmatrelvir/Ritonavir): A new approach to Covid-19 therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molnupiravir in COVID-19: A systematic review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 15. Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MPI8 is Potent against SARS‐CoV‐2 by Inhibiting Dually and Selectively the SARS‐CoV‐2 Main Protease and the Host Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Characterization of Virus Replication, Pathogenesis, and Cytokine Responses in Syrian Hamsters Inoculated with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. mdpi.com [mdpi.com]
Assessing the Specificity of Calpeptin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the calpain inhibitor Calpeptin with common alternatives, focusing on the specificity of their mechanisms of action. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to this compound and Calpain Inhibition
This compound is a potent, cell-permeable dipeptide aldehyde that acts as a reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1] Calpains are involved in a multitude of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[2] Dysregulation of calpain activity has been implicated in various pathological conditions, making calpain inhibitors like this compound valuable research tools and potential therapeutic agents.[2] However, the utility of any inhibitor is intrinsically linked to its specificity. Off-target effects can lead to misinterpretation of experimental results and potential cellular toxicity. This guide assesses the specificity of this compound in comparison to two other widely used calpain inhibitors: MDL-28170 and ALLN (N-Acetyl-Leu-Leu-norleucinal).
Comparative Inhibitor Specificity
The following table summarizes the inhibitory activity of this compound, MDL-28170, and ALLN against their primary targets (Calpain I and II) and a selection of off-target proteases. The data, presented as half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki), are compiled from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target | Inhibitory Concentration (nM) | Citation(s) |
| This compound | Calpain I (human platelets) | ID50: 40 | [3] |
| Calpain I (porcine erythrocytes) | ID50: 52 | [3] | |
| Calpain II (porcine kidney) | ID50: 34 | [3] | |
| Cathepsin B | - | [1] | |
| Cathepsin L | Potent inhibitor | [4] | |
| Papain | ID50: 138 | [3] | |
| Protein-tyrosine phosphatases | Preferential inhibitor | [4] | |
| SARS-CoV-2 Mpro | IC50: 10,700 | [4] | |
| MDL-28170 | Calpain | Ki: 10 | [5][6] |
| Cathepsin B | Ki: 25 | [5][6] | |
| Trypsin-like serine proteases | No inhibition | [5][6] | |
| γ-secretase | Inhibitor | [7] | |
| ALLN | Calpain I | Ki: 190 | [8] |
| Calpain II | Ki: 220 | [8] | |
| Cathepsin B | Ki: 150 | [8] | |
| Cathepsin L | Ki: 0.5 | ||
| Proteasome | Ki: 6,000 | [8] | |
| Neutral cysteine proteases | Inhibitor | [8] |
Signaling Pathway Inhibition
Calpains are key mediators in various signaling cascades. Their activation, typically triggered by an influx of intracellular calcium, leads to the cleavage of a wide range of substrate proteins, impacting downstream cellular functions. The following diagram illustrates a simplified calpain signaling pathway and the point of intervention for calpain inhibitors.
References
- 1. This compound | CAS:117591-20-5 | Ca2+-dependent protease,calpain inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Calpain inhibitor this compound suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Calcium-Sensitive Protease Modulator Inhibitors: R&D Systems [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. MDL 28170 | CAS 88191-84-8 | MDL28170 | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cephamls.com [cephamls.com]
Safety Operating Guide
A Guide to the Proper Disposal of Calpeptin for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Calpeptin are tasked with its proper disposal to ensure laboratory safety and environmental protection. Although not classified as a hazardous substance under Regulation (EC) No 1272/2008, this compound is a bioactive compound, and therefore, its disposal requires careful consideration.[1] Adherence to institutional and local regulations is paramount.
Core Principles for this compound Disposal
The primary objective is to manage this compound waste in a manner that prevents its release into the environment and ensures the safety of all personnel. This involves segregating this compound waste from the general trash and utilizing designated chemical waste streams.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form: solid, in solution, or as a contaminant on laboratory equipment.
1. Disposal of Solid (Neat) this compound
Unused or expired solid this compound should be disposed of as chemical waste.
-
Step 1: Packaging: Ensure the solid this compound is in a securely sealed container, clearly labeled with the chemical name ("this compound") and marked as "Non-hazardous chemical waste for disposal."
-
Step 2: Collection: Transfer the packaged solid this compound to your institution's designated chemical waste collection area. Schedule a pickup with your Environmental Health and Safety (EHS) department.
-
Step 3: Documentation: Complete any necessary waste disposal forms as required by your institution.
2. Disposal of this compound Solutions
This compound is frequently dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for experimental use. The solvent dictates the disposal method.
-
Step 1: Segregation: Collect all this compound solutions in a dedicated, leak-proof, and chemically resistant waste container labeled "Hazardous Waste: Organic Solvents" and list "this compound" and the specific solvent (e.g., DMSO) as contents.
-
Step 2: Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.
-
Step 3: Collection: Once the container is full or ready for disposal, arrange for its collection by your institution's EHS department for incineration.
Important Note: Never dispose of this compound solutions containing organic solvents down the drain.
3. Disposal of this compound-Contaminated Labware
Disposable labware such as pipette tips, microfuge tubes, and cell culture plates that have come into contact with this compound should be managed to prevent cross-contamination and accidental exposure.
-
Step 1: Collection: Place all this compound-contaminated disposable labware into a designated waste container lined with a durable plastic bag. This container should be clearly labeled "this compound-Contaminated Labware for Incineration."
-
Step 2: Sealing and Disposal: When the bag is full, securely seal it and place it in the appropriate final disposal container as directed by your institution's EHS guidelines, which is typically a biomedical or chemical waste incinerator box.
-
Step 3: Decontamination of Reusable Glassware: For reusable glassware, rinse with a suitable solvent (e.g., ethanol) to remove residual this compound. Collect the solvent rinsate in the hazardous organic solvent waste container. After rinsing, the glassware can be washed using standard laboratory procedures.
4. Disposal of Empty this compound Vials
Empty original packaging and vials that held this compound can typically be disposed of in the regular laboratory trash.
-
Step 1: Defacing: Before disposal, obscure or remove the label to prevent any confusion.
-
Step 2: Disposal: Place the defaced, empty container in the regular trash or recycling bin, according to its material.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., concentration limits for drain disposal) is available, as the recommended best practice is complete containment and disposal through designated chemical waste streams.
Experimental Protocols
The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management. No specific experimental protocols for the deactivation of this compound prior to disposal have been identified in the literature. Therefore, the most prudent approach is to dispose of it as an active chemical compound through the appropriate waste streams.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
